Ad-BippyPhos
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(1-adamantyl)-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47N4P/c1-4-10-36(11-5-1)40-42(41(37-12-6-2-7-13-37)47(46-40)38-14-8-3-9-15-38)48-39(16-17-45-48)49(43-24-30-18-31(25-43)20-32(19-30)26-43)44-27-33-21-34(28-44)23-35(22-33)29-44/h1-17,30-35H,18-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBOUNFWVRWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(C4=CC=NN4C5=C(N(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C91CC2CC(C9)CC(C2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ad-BippyPhos (CAS 1239478-87-5): A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Ad-BippyPhos has emerged as a highly effective and versatile ligand in palladium-catalyzed cross-coupling reactions. Its unique structural features contribute to high catalytic activity and a broad substrate scope, making it a valuable tool in the synthesis of complex molecules, particularly in the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.
This technical guide provides an in-depth overview of this compound, including its physicochemical properties, applications in catalysis with a focus on the Buchwald-Hartwig amination, detailed experimental protocols, and a visualization of the catalytic cycle.
Core Properties of this compound
This compound, with the chemical name 5-[bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-1',3',5'-triphenyl-1,4'-Bi-1H-pyrazole, is a bulky, electron-rich monodentate phosphine ligand.[1] Its adamantyl (Ad) groups provide significant steric hindrance, which is crucial for promoting the desired catalytic activity and preventing undesired side reactions.
| Property | Value | Source |
| CAS Number | 1239478-87-5 | [1] |
| Molecular Formula | C44H47N4P | [1] |
| Molecular Weight | 662.86 g/mol | AChemBlock |
| Appearance | White to light yellow powder | Sinocompound |
| Storage | Store under inert gas at 0-8 °C | AChemBlock |
Applications in Palladium-Catalyzed Cross-Coupling
This compound is a member of the BippyPhos ligand family, which has demonstrated exceptional utility in various palladium-catalyzed cross-coupling reactions. The primary application of this compound is as a supporting ligand in the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds. This reaction is widely used in the synthesis of pharmaceuticals and other functional materials.
The this compound/palladium catalyst system is effective for the coupling of a wide range of (hetero)aryl chlorides, bromides, and tosylates with various nitrogen-containing nucleophiles, including:
-
Primary amines
-
Secondary amines
-
NH-heterocycles
-
Amides
-
Ammonia
-
Hydrazine
Furthermore, this compound has been successfully employed in C-O coupling reactions, enabling the synthesis of aryl ethers from aryl halides and alcohols.
Experimental Protocols: Buchwald-Hartwig Amination
The following is a general experimental protocol for the palladium-catalyzed amination of aryl halides using a BippyPhos-type ligand, adapted from a procedure for the amination of aryl/heteroaryl halides with aliphatic amines. This protocol serves as a starting point and may require optimization for specific substrates.
General Procedure for the Coupling of Aryl Halides with Aliphatic Amines:
Materials:
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Aryl halide (1 equivalent, 0.25 mmol, if solid)
-
Amine (1.5 equivalents, 0.375 mmol, if solid)
-
BippyPhos ligand (e.g., this compound) (2 mol %)
-
Palladium precatalyst (e.g., [Pd(crotyl)Cl]2) (0.25 mol %)
-
Base (e.g., KOtBu) (2 equivalents)
-
Solvent (e.g., 2 wt % aqueous solution of the surfactant "Savie")
-
1-dram vial with a PTFE-coated magnetic stir bar
-
Rubber septum
-
Argon/vacuum manifold
-
Argon-filled glovebox
Procedure:
-
To a 1-dram vial equipped with a PTFE-coated magnetic stir bar, add the aryl halide (if solid).
-
Add the amine (if solid) to the vial.
-
Seal the vial with a rubber septum, and then evacuate and backfill with argon three times using an argon/vacuum manifold.
-
Transfer the vial into an argon-filled glovebox.
-
In the glovebox, add the BippyPhos ligand, the palladium precatalyst, and the base to the vial.
-
Add the solvent to the vial.
-
If the aryl halide and/or amine are liquids, add them at this stage via syringe.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 60 °C).
-
Stir the reaction mixture for the desired amount of time (e.g., 1.5 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the appropriate workup and purification procedures.
Catalytic Cycle and Workflow Visualization
The following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
References
An In-depth Technical Guide on the Synthesis and Characterization of Ad-BippyPhos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ad-BippyPhos, formally known as 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole, is a monodentate phosphine ligand belonging to the BippyPhos family of ligands. These ligands are instrumental in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The bulky adamantyl groups on the phosphorus atom of this compound impart unique steric and electronic properties that influence the reactivity and selectivity of the catalytic system. This guide provides a comprehensive overview of the synthesis and characterization of this compound, presenting detailed experimental protocols and data to support its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| Chemical Formula | C₄₄H₄₇N₄P |
| Molecular Weight | 662.86 g/mol |
| CAS Number | 1239478-87-5 |
| Appearance | White to light yellow powder |
| Melting Point | 295-300 °C |
| Solubility | Soluble in many common organic solvents |
Synthesis of this compound
The synthesis of this compound follows a streamlined, multi-step procedure developed for the BippyPhos family of ligands. The general strategy involves the initial construction of a bipyrazole core, followed by the introduction of the di(1-adamantyl)phosphino group.
Synthetic Pathway
The overall synthetic pathway can be visualized as a two-stage process: the formation of the key bipyrazole precursor and the subsequent phosphination.
Experimental Protocols
The following protocols are based on the general methodology for the synthesis of the BippyPhos ligand family. Researchers should adapt these procedures with appropriate safety precautions and laboratory techniques.
Stage 1: Synthesis of the Bipyrazole Precursor
-
Bromination of Diketone: A suitable diketone starting material is dissolved in an appropriate solvent (e.g., dichloromethane). To this solution, bromine is added dropwise at a controlled temperature. The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed. The reaction mixture is then worked up to isolate the brominated intermediate.
-
Alkylation with Pyrazole: The brominated diketone is dissolved in a polar aprotic solvent (e.g., DMF) and treated with pyrazole in the presence of a base (e.g., potassium carbonate). The mixture is heated to facilitate the nucleophilic substitution. After completion, the product is extracted and purified.
-
Condensation with Phenylhydrazine and Cyclization: The resulting intermediate is reacted with phenylhydrazine in a suitable solvent (e.g., ethanol) with an acid catalyst. The reaction mixture is heated to promote condensation and subsequent cyclization to form the 1',3',5'-triphenyl-1'H-[1,4']bipyrazole core. The crude product is then purified by recrystallization or column chromatography.
Stage 2: Phosphination
-
Lithiation of the Bipyrazole Precursor: The purified bipyrazole precursor is dissolved in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium in hexanes is added dropwise to effect lithiation. The reaction is stirred at low temperature for a specified period.
-
Trapping with Di(1-adamantyl)chlorophosphine: A solution of di(1-adamantyl)chlorophosphine in a dry, aprotic solvent is then added to the lithiated bipyrazole solution at low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete.
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Workup and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by an appropriate method, such as column chromatography on silica gel, to yield the final product as a white to light yellow powder.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected characterization data based on the structure and analogous compounds.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Complex aromatic signals corresponding to the phenyl and bipyrazole protons. Characteristic broad signals in the aliphatic region for the adamantyl protons. |
| ¹³C NMR | Multiple signals in the aromatic region for the phenyl and bipyrazole carbons. Distinct signals in the aliphatic region corresponding to the adamantyl cage carbons. A signal for the carbon atom directly attached to the phosphorus will show coupling to the ³¹P nucleus. |
| ³¹P NMR | A single resonance in the phosphine region of the spectrum, characteristic of a tri-substituted phosphine. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of this compound (m/z = 662.35) should be observed. |
Note: As of the last update, specific, publicly available experimental spectra for this compound are limited. The expected observations are based on the known structure and data from similar phosphine ligands.
Applications in Catalysis
This compound is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. The bulky adamantyl groups create a sterically demanding environment around the palladium center, which can enhance the rate of reductive elimination and prevent catalyst deactivation pathways.
Buchwald-Hartwig Amination
A primary application of this compound is in the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen (C-N) bonds. The Pd/Ad-BippyPhos catalyst system is effective for the coupling of a wide range of aryl and heteroaryl halides with various amines.
Conclusion
This compound is a valuable phosphine ligand for advancing palladium-catalyzed cross-coupling reactions. Its synthesis, while multi-stepped, is achievable through established methodologies for the BippyPhos ligand family. Proper characterization is crucial to ensure the quality and performance of the ligand in catalytic applications. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Further research into the specific applications and reaction optimization with this compound will continue to expand its utility in organic synthesis.
References
Ad-BippyPhos: A Comprehensive Technical Guide for Advanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ad-BippyPhos is a sterically demanding, electron-rich monophosphine ligand widely employed in palladium-catalyzed cross-coupling reactions. Its bulky adamantyl groups and bipyrazole backbone contribute to its high catalytic activity and broad substrate scope, making it a valuable tool in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. This technical guide provides an in-depth overview of the molecular properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and the underlying catalytic mechanisms.
Core Molecular Data
This compound, with the chemical name 5-[Bis(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, is a white to light yellow powder.[1] Its key molecular and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C44H47N4P | [2] |
| Molecular Weight | 662.8 g/mol | [2] |
| CAS Number | 1239478-87-5 | [2] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 295-300 °C | |
| Storage | Store at 2-8 °C under an inert atmosphere | [3] |
Synthesis of this compound
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound has proven to be a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The steric bulk of the adamantyl groups is believed to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalytic turnover, especially with challenging substrates.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds. Catalyst systems employing this compound have demonstrated broad utility in the coupling of a wide range of aryl halides (including chlorides) and pseudohalides with various amines, amides, and other nitrogen-containing nucleophiles.[5][6]
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle centered around a palladium complex. The bulky this compound ligand plays a critical role in facilitating each step of this cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The following is a general procedure for the palladium-catalyzed amination of an aryl halide using a bulky phosphine ligand like this compound. It is important to note that optimal conditions (e.g., catalyst loading, base, solvent, temperature, and reaction time) may vary depending on the specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
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Amine (1.2 mmol)
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Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.5-2 mol%)
-
This compound ligand (1-4 mol%)
-
Strong base (e.g., NaOt-Bu, KOt-Bu, or K₃PO₄) (1.4-2.0 mmol)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) (3-5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube or reaction vial is charged with the palladium precatalyst, this compound ligand, and the base.
-
The aryl halide and the amine are then added, followed by the solvent.
-
The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 2-24 hours).
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove palladium residues.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired arylamine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon (C-C) bonds. The use of this compound as a ligand can be beneficial for the coupling of sterically hindered or electronically challenging aryl halides with organoboron reagents.
The catalytic cycle for the Suzuki-Miyaura coupling shares similarities with the Buchwald-Hartwig amination, involving oxidative addition, transmetalation, and reductive elimination steps.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid or ester using a bulky phosphine ligand like this compound. As with the Buchwald-Hartwig amination, optimization of reaction conditions is often necessary.
Materials:
-
Aryl halide (1.0 mmol)
-
Organoboron reagent (e.g., arylboronic acid or ester) (1.1-1.5 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
This compound ligand (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, DMF, often with water as a co-solvent) (3-5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube or reaction vial is charged with the aryl halide, organoboron reagent, palladium precatalyst, this compound ligand, and the base.
-
The solvent (and water, if applicable) is added.
-
The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (typically 2-24 hours).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent and water.
-
The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Conclusion
This compound is a powerful and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties enable the efficient synthesis of a wide array of C-N and C-C bonds, making it an indispensable tool for synthetic chemists in both academic and industrial settings. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals working in the field of organic synthesis and drug development.
References
- 1. 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole, this compound-SINOCOMPOUND [en.sinocompound.com]
- 2. This compound | C44H47N4P | CID 46939809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 1239478-87-5 | AChemBlock [achemblock.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical and Chemical Properties of Ad-BippyPhos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ad-BippyPhos, a bulky monodentate phosphine ligand widely utilized in palladium-catalyzed cross-coupling reactions. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the effective application of this versatile ligand.
Core Physical and Chemical Properties
This compound, or 5-[di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, is a white to light yellow crystalline solid. Its bulky adamantyl groups and the bipyrazole backbone contribute to its unique steric and electronic properties, which are pivotal to its catalytic efficacy. The ligand is known for its ability to facilitate challenging cross-coupling reactions, particularly the Buchwald-Hartwig amination.
A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 5-[Bis(1-adamantyl)phosphino]-1′,3′,5′-triphenyl-1,4′-bi-1H-pyrazole | [1] |
| Synonyms | This compound, Adamantyl-BippyPhos, Ad-BGPhos | [1][2] |
| CAS Number | 1239478-87-5 | [2] |
| Molecular Formula | C₄₄H₄₇N₄P | [1] |
| Molecular Weight | 662.86 g/mol | [2] |
| Appearance | White to light yellow powder/crystals | [2] |
| Melting Point | 295-300 °C | [1] |
| Solubility | Soluble in common organic solvents such as THF, toluene, and dichloromethane. Specific quantitative data is not readily available in published literature. | |
| Stability | Air and moisture sensitive. Should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[2] |
Experimental Protocols
Detailed experimental procedures for the synthesis, purification, and characterization of this compound are crucial for its effective use and for ensuring its quality.
Synthesis of this compound
The synthesis of this compound is based on the general procedure for the BippyPhos family of ligands. The key steps involve the formation of the bipyrazole core followed by phosphinylation.
Experimental Workflow for the Synthesis of this compound Precursor
Caption: Synthesis of the bipyrazole precursor for this compound.
Detailed Synthesis Protocol:
A detailed, step-by-step protocol for the synthesis of this compound is described in "Streamlined Synthesis of the Bippyphos Family of Ligands and Cross-Coupling Applications" in the journal Organic Process Research & Development. The general two-step process is as follows:
-
Synthesis of the Bipyrazole Precursor: The synthesis begins with the one-pot bromination of 1,3-diphenyl-1,3-propanedione, followed by alkylation with pyrazole and subsequent condensation with phenylhydrazine to yield the 5-bromo-1',3',5'-triphenyl-1'H-1,4'-bipyrazole precursor.
-
Phosphinylation: The bipyrazole precursor is then subjected to a lithium-halogen exchange, and the resulting lithiated species is trapped with di(1-adamantyl)chlorophosphine to afford this compound.
Purification: The crude product is typically purified by column chromatography on silica gel.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Observed Data |
| ¹H NMR | Spectral data would show characteristic peaks for the adamantyl and phenyl protons. Specific chemical shifts and coupling constants would need to be referenced from the supporting information of relevant publications. |
| ¹³C NMR | The spectrum would display resonances corresponding to the carbon atoms of the adamantyl and bipyrazole-phenyl frameworks. |
| ³¹P NMR | A single characteristic peak is expected in the phosphine region of the spectrum. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound. |
| IR | The infrared spectrum would exhibit characteristic absorption bands for C-H, C=C, and C-N bonds. |
Applications in Catalysis
This compound is a highly effective ligand in various palladium-catalyzed cross-coupling reactions, primarily due to its steric bulk which promotes the formation of the active monoligated palladium species and facilitates reductive elimination.
Buchwald-Hartwig Amination
This compound is particularly renowned for its performance in the Buchwald-Hartwig amination for the formation of C-N bonds. The bulky adamantyl groups are crucial for achieving high catalytic activity and turnover numbers.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
This compound can also be employed in Suzuki-Miyaura couplings for the formation of C-C bonds, although it is more commonly associated with C-N bond formation. The principles of steric hindrance promoting the catalytic cycle remain the same.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Handling and Storage
Given its sensitivity to air and moisture, proper handling and storage of this compound are imperative to maintain its integrity and catalytic activity. All manipulations should be carried out under an inert atmosphere, such as in a glovebox or using Schlenk techniques. It is recommended to store the ligand in a sealed container at 2-8 °C.[2]
Conclusion
This compound stands out as a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique structural features, characterized by significant steric bulk, enable the efficient formation of challenging carbon-nitrogen and carbon-carbon bonds. This technical guide provides essential information on its physical and chemical properties, synthesis, and catalytic applications to aid researchers in leveraging its full potential in their synthetic endeavors.
References
The Adamantyl Advantage: Unraveling the Role of Steric Bulk in the Ad-BippyPhos Ligand for Enhanced Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalysts is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura, and C-O coupling reactions, have become indispensable tools for the formation of carbon-nitrogen, carbon-carbon, and carbon-oxygen bonds, respectively. The success of these transformations is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. Among the diverse array of ligands, Ad-BippyPhos, a bulky and electron-rich bipyrazole-based phosphine ligand, has emerged as a powerful tool for challenging coupling reactions. This technical guide delves into the crucial role of the adamantyl groups in the this compound ligand, providing a comprehensive overview of its synthesis, catalytic applications, and the underlying principles that govern its exceptional performance.
The Steric and Electronic Influence of Adamantyl Groups
The defining feature of the this compound ligand is the presence of two bulky di(1-adamantyl)phosphino groups attached to the bipyrazole backbone. These adamantyl substituents exert a profound influence on the ligand's steric and electronic properties, which in turn dictates the reactivity and selectivity of the corresponding palladium catalyst.
Steric Effects: The most significant contribution of the adamantyl groups is their immense steric bulk. This bulkiness, often quantified by a large cone angle, plays a multifaceted role in the catalytic cycle:
-
Promotion of Monoligation: The steric hindrance around the phosphorus atom favors the formation of monoligated palladium(0) species (L-Pd(0)), which are often the most catalytically active intermediates in cross-coupling reactions. This prevents the formation of less reactive bis-ligated species.
-
Stabilization of the Catalytic Species: The bulky adamantyl groups create a protective pocket around the palladium center, shielding it from decomposition pathways and contributing to the overall stability and longevity of the catalyst.
-
Facilitation of Reductive Elimination: The steric pressure exerted by the adamantyl groups can promote the final reductive elimination step of the catalytic cycle, where the desired C-N, C-C, or C-O bond is formed and the product is released from the palladium center. This acceleration of the rate-determining step leads to higher turnover numbers and overall reaction efficiency.
-
Control of Selectivity: The steric bulk can influence the regioselectivity and chemoselectivity of the reaction by dictating the approach of the substrates to the catalytic center. For instance, in the amination of polyhalogenated arenes, the steric hindrance can favor coupling at the less hindered position.
Electronic Effects: While the steric properties are dominant, the adamantyl groups also contribute to the electronic nature of the ligand. As alkyl groups, they are electron-donating, which increases the electron density on the phosphorus atom and, consequently, on the palladium center. This enhanced electron density on the palladium can facilitate the initial oxidative addition step of the catalytic cycle, particularly with challenging substrates like aryl chlorides.
The interplay of these steric and electronic effects is crucial for the high performance of this compound in a wide range of catalytic transformations.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The unique structural features of this compound translate into exceptional performance in various palladium-catalyzed cross-coupling reactions. The following tables summarize the quantitative data from representative studies, highlighting the efficiency of the this compound catalyst system.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This compound has proven to be a highly effective ligand for the coupling of a wide range of aryl and heteroaryl halides with various amines.
| Entry | Aryl Halide | Amine | Product | Yield (%)[1] |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | >95 |
| 2 | 2-Chlorotoluene | Aniline | N-phenyl-o-toluidine | 92 |
| 3 | 1-Chloro-4-nitrobenzene | n-Hexylamine | N-(4-nitrophenyl)hexan-1-amine | 98 |
| 4 | 2-Bromopyridine | Piperidine | 2-(piperidin-1-yl)pyridine | 96 |
Table 1: Representative yields for the Buchwald-Hartwig amination of aryl halides using an this compound-based catalyst system.
In a comparative study on the monoarylation of ammonia, the AdBippyPhos ligand demonstrated a favorable selectivity for the desired primary amine over the diarylamine byproduct, affording a 5.8:1 ratio of ArNH₂ to Ar₂NH.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While specific quantitative data for this compound in a wide range of Suzuki-Miyaura couplings is less prevalent in the readily available literature, the structural similarities to other bulky phosphine ligands suggest high efficacy, particularly with sterically demanding substrates and unreactive aryl chlorides. The bulky di(1-adamantyl)phosphinous acid-ligated Pd(II) precatalysts have shown to be effective for the Suzuki reaction of unreactive aryl chlorides, with mononuclear and mono-ligated Pd species assumed to be the catalytically active species.[2]
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%)[2] |
| 1 | Phenyl chloride | 4-Tolylboronic acid | 4-Methyl-1,1'-biphenyl | 99 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 92 |
| 3 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 99 |
Table 2: Representative yields for the Suzuki-Miyaura coupling of aryl chlorides using a di(1-adamantyl)phosphinous acid-ligated palladium precatalyst.
C-O Coupling Reactions
The formation of diaryl ethers via C-O cross-coupling is a challenging transformation. This compound has been identified as an effective ligand for the coupling of aryl and heteroaryl halides with primary aliphatic alcohols.[3]
| Entry | Aryl Halide | Alcohol | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1-Butanol | 1-(Butoxymethyl)-4-methylbenzene | 85 |
| 2 | 1-Chloro-4-methoxybenzene | Ethanol | 1-Ethoxy-4-methoxybenzene | 78 |
| 3 | 2-Chloropyridine | 1-Propanol | 2-Propoxypyridine | 82 |
Table 3: Representative yields for the C-O coupling of aryl halides with primary alcohols using an this compound-based catalyst system.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of any catalytic system. The following sections provide representative procedures for the synthesis of the this compound ligand and its application in a key cross-coupling reaction.
Synthesis of 5-[Di(1-adamantyl)phosphino]-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole (this compound)
The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available precursors. A streamlined synthesis of the BippyPhos family of ligands has been reported, which can be adapted for the adamantyl derivative.[4] The key steps involve the formation of the bipyrazole core followed by phosphination.
Step 1: Synthesis of the Bipyrazole Precursor
A one-pot procedure involving the bromination of a diketone followed by alkylation with pyrazole and condensation with phenylhydrazine can be employed to construct the bipyrazole core.[4]
Step 2: Phosphination
The final step involves the introduction of the di(1-adamantyl)phosphino group. This is typically achieved by lithiation of the bipyrazole precursor followed by trapping with di(1-adamantyl)chlorophosphine.
To a solution of the bipyrazole precursor in anhydrous THF at -78 °C is added a solution of n-butyllithium in hexanes dropwise. The reaction mixture is stirred at this temperature for 1 hour. A solution of di(1-adamantyl)chlorophosphine in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
General Procedure for the Buchwald-Hartwig Amination of Aryl Chlorides
The following is a general procedure for the palladium-catalyzed amination of aryl chlorides using the this compound ligand.
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (palladium source), this compound, and sodium tert-butoxide. The tube is evacuated and backfilled with argon (this cycle is repeated three times). The aryl chloride, the amine, and the solvent (e.g., toluene or dioxane) are then added via syringe. The reaction mixture is stirred at the desired temperature (typically 80-110 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired arylamine product.
Visualizing the Catalytic Landscape
To better understand the relationships and processes involved, the following diagrams, generated using the DOT language, illustrate key aspects of the this compound ligand and its role in catalysis.
Caption: Structure of the this compound ligand.
Caption: Buchwald-Hartwig amination catalytic cycle.
Caption: Role of adamantyl groups' steric effects.
Conclusion
The this compound ligand represents a significant advancement in the design of phosphine ligands for palladium-catalyzed cross-coupling reactions. The incorporation of bulky adamantyl groups imparts a unique combination of steric and electronic properties that lead to highly active, stable, and selective catalysts. The ability to effectively promote challenging C-N, C-C, and C-O bond formations makes this compound an invaluable tool for organic chemists in academia and industry. A thorough understanding of the role of the adamantyl groups, as detailed in this guide, is crucial for the rational selection and application of this powerful ligand in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As the demand for more efficient and sustainable synthetic methodologies continues to grow, the principles embodied by the this compound ligand will undoubtedly inspire the development of the next generation of high-performance catalysts.
References
The Pivotal Role of Ad-BippyPhos in Modern Catalysis: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the electronic and steric effects of 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole, commonly known as Ad-BippyPhos. Aimed at researchers, scientists, and professionals in drug development, this document delves into the ligand's physicochemical properties, its application in catalysis—particularly in palladium-catalyzed cross-coupling reactions—and detailed experimental protocols.
Introduction to this compound: A Ligand of Distinction
This compound is a bulky, electron-rich monophosphine ligand that has garnered significant attention in the field of organic synthesis. Its unique architecture, featuring two sterically demanding adamantyl groups and an electron-donating bipyrazole backbone, imparts exceptional catalytic activity, particularly in challenging cross-coupling reactions such as the Buchwald-Hartwig amination. The strategic combination of steric bulk and electron-richness allows for the efficient formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]
Physicochemical and Catalytic Properties
The efficacy of this compound in catalytic systems is a direct consequence of its distinct electronic and steric characteristics. These properties have been quantified and are summarized below.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the steric and electronic nature of this compound and its palladium complexes.
| Parameter | Value | Description |
| Molecular Formula | C₄₄H₄₇N₄P | The elemental composition of the this compound ligand.[1][2] |
| Molecular Weight | 662.86 g/mol | The mass of one mole of the this compound ligand.[2] |
| Estimated Cone Angle (ECA) | 211.3° | A measure of the steric bulk of the ligand. The large value indicates significant steric hindrance around the phosphorus atom.[1] |
| G(Pd) | 19.33% | The percentage of the palladium center's coordination sphere shielded by the ligand. This indicates the accessibility of the metal center to substrates.[1] |
| (this compound)₂PdCl₂ Molecular Formula | C₈₈H₉₄N₈P₂PdCl₂ | The elemental composition of the palladium(II) dichloride complex. |
| (this compound)₂PdCl₂ Molecular Weight | 1503.02 g/mol | The mass of one mole of the palladium(II) dichloride complex. |
| Melting Point of (this compound)₂PdCl₂ | 263 °C (decomposes) | The temperature at which the palladium complex melts and begins to decompose. |
Steric and Electronic Effects in Catalysis
The interplay of steric and electronic effects is crucial to the high performance of this compound in catalysis.
Steric Effects
The prominent adamantyl groups of this compound create a sterically congested environment around the palladium center. This bulkiness, quantified by a large estimated cone angle of 211.3°, plays a multifaceted role.[1] It promotes the reductive elimination step in the catalytic cycle, which is often the product-forming step, and helps to stabilize the catalytically active monoligated palladium species. Furthermore, the steric hindrance can influence the regioselectivity and stereoselectivity of certain reactions. Despite its large cone angle, the G(Pd) value of 19.33% suggests that the palladium center remains sufficiently accessible for substrate coordination.[1]
Electronic Effects
The adamantyl groups are strong σ-donors, significantly increasing the electron density on the phosphorus atom. This electron-rich nature is relayed to the palladium center upon coordination, which in turn facilitates the oxidative addition of substrates, a critical step in many catalytic cycles. This enhanced electron density on the metal center can also influence the rates of other elementary steps in the catalytic cycle.
Application in Buchwald-Hartwig Amination
This compound has proven to be an exceptional ligand for the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds. The reaction is widely used in the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and other functional molecules.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The this compound ligand facilitates each step of this cycle, leading to an efficient overall transformation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis of this compound and its application in a Buchwald-Hartwig amination reaction.
Synthesis of this compound Ligand (General Procedure)
While a detailed, step-by-step protocol for this compound is proprietary, a general synthesis for the BippyPhos family of ligands has been described and can be adapted. The synthesis typically involves a multi-step sequence:
Caption: General synthetic workflow for the BippyPhos ligand family.
Note: This represents a generalized pathway. Specific reaction conditions, purification methods, and safety precautions would need to be optimized for the synthesis of this compound.
Representative Buchwald-Hartwig Amination Protocol
The following is a representative procedure for the amination of an aryl chloride using a palladium catalyst with a bulky phosphine ligand, adapted for this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl chloride
-
Amine
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (1 mol%) and this compound (1.2 mol%). Add anhydrous toluene and stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl chloride (1.0 equiv) and the amine (1.2 equiv).
-
Base Addition: Add sodium tert-butoxide (1.4 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk flask and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety Precautions: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) by personnel trained in handling air- and moisture-sensitive reagents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This compound stands out as a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique combination of significant steric bulk and strong electron-donating properties enables the efficient synthesis of a wide range of valuable organic molecules under relatively mild conditions. The quantitative data and experimental guidelines provided in this document are intended to facilitate its application in research and development, particularly in the pharmaceutical and fine chemical industries.
References
In-Depth Technical Guide to the Ad-BippyPhos Bipyrazole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ad-BippyPhos, an electron-rich and sterically demanding monophosphine ligand, has emerged as a powerful tool in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique bipyrazole core, decorated with bulky adamantyl groups, imparts exceptional catalytic activity and broad substrate scope, enabling challenging bond formations crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the key features of the this compound bipyrazole core, including its synthesis, structural characteristics, and catalytic applications, supported by quantitative data and detailed experimental protocols.
Core Features of the this compound Ligand
The efficacy of this compound stems from the synergistic interplay of its distinct structural components: the bipyrazole backbone and the di(1-adamantyl)phosphino moiety.
Bipyrazole Core: The bipyrazole backbone serves as a rigid and electronically tunable scaffold. This heterocyclic framework contributes to the overall stability of the palladium catalyst and influences its reactivity. The nitrogen atoms within the pyrazole rings can engage in secondary interactions with the metal center, further modulating the catalyst's properties.
Di(1-adamantyl)phosphino Group: The most prominent feature of this compound is the presence of two bulky adamantyl groups attached to the phosphorus atom. These groups create a sterically hindered environment around the palladium center, which is crucial for promoting challenging cross-coupling reactions. This steric bulk facilitates the reductive elimination step of the catalytic cycle and helps to prevent catalyst decomposition pathways, leading to higher turnover numbers and frequencies.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole |
| Molecular Formula | C₄₄H₄₇N₄P |
| Molecular Weight | 662.86 g/mol |
| CAS Number | 1239478-87-5 |
| Appearance | White to off-white powder |
Synthesis of the this compound Ligand
The synthesis of this compound is based on the streamlined preparation of the BippyPhos family of ligands, as developed by Singer and coworkers. The key steps involve the construction of the bipyrazole core followed by the introduction of the di(1-adamantyl)phosphino group.
Experimental Protocol: Synthesis of the BippyPhos Bipyrazole Core
A detailed, representative protocol for the synthesis of the core structure is as follows (adapted from the general procedure for the BippyPhos family):
Step 1: Synthesis of 3-bromo-1,5-diphenyl-1H-pyrazole-4-carbaldehyde. To a solution of 1,5-diphenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent, a brominating agent (e.g., N-bromosuccinimide) is added portion-wise at a controlled temperature. The reaction is monitored by TLC or LC-MS until completion. The crude product is then isolated by extraction and purified by column chromatography.
Step 2: Synthesis of 5-bromo-1',3',5'-triphenyl-1'H-1,4'-bipyrazole. The brominated pyrazole-carbaldehyde from the previous step is reacted with phenylhydrazine in the presence of an acid catalyst in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is heated to reflux until the condensation is complete. The product, the bipyrazole core, is then isolated by filtration or extraction and purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound. The 5-bromo-1',3',5'-triphenyl-1'H-1,4'-bipyrazole is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of n-butyllithium is added dropwise to perform a lithium-halogen exchange. After stirring for a specified time, a solution of di(1-adamantyl)chlorophosphine in the same solvent is added. The reaction is allowed to warm to room temperature and stirred until completion. The final product, this compound, is isolated by quenching the reaction, extraction, and purification by column chromatography.
discovery and development of BippyPhos ligands
An In-Depth Technical Guide to the Discovery and Development of BippyPhos Ligands
Introduction
In the realm of palladium-catalyzed cross-coupling reactions, the development of effective phosphine ligands is paramount to achieving high efficiency, broad substrate scope, and catalyst stability. The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for forming carbon-nitrogen (C-N) bonds, has particularly benefited from ligand innovation. Among the diverse array of ligands developed, BippyPhos has emerged as a uniquely versatile and powerful tool.[1][2] Discovered as a non-proprietary, bipyrazole-based bulky monodentate phosphine ligand, BippyPhos has demonstrated an exceptionally broad scope in the arylation of a wide variety of N-H containing substrates.[3][4]
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of the BippyPhos family of ligands. It is intended for researchers, scientists, and drug development professionals who seek to leverage this technology for advanced organic synthesis. We will delve into the streamlined synthesis of the ligand, its mechanistic role in catalysis, quantitative performance data, and detailed experimental protocols for its use in key transformations.
Discovery and Synthesis
The BippyPhos ligand was developed to address the ongoing challenge of catalyst generality in palladium-catalyzed amination reactions.[5] While many ligands were effective for specific substrates, a single, broadly applicable ligand was needed to accommodate the diverse range of amines and (hetero)aryl chlorides used in pharmaceutical and materials science research.[6] The BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system was identified as being remarkably capable of catalyzing the amination of a wide variety of functionalized (hetero)aryl chlorides, bromides, and tosylates with primary and secondary amines, NH heterocycles, amides, ammonia, and hydrazine.[5]
A streamlined and efficient synthesis for BippyPhos and its derivatives was subsequently developed, making this powerful ligand readily accessible.[7][8] The key to this synthesis is a one-pot reaction sequence to create the bipyrazole precursor.
Synthetic Pathway
The synthesis begins with a one-pot bromination of a diketone, followed by alkylation with pyrazole and condensation with phenylhydrazine to form the key bipyrazole precursor. Subsequent lithiation and trapping with a chlorophosphine, such as di-tert-butylchlorophosphine, affords the final BippyPhos ligand.[7][8]
Mechanism of Action in Catalysis
BippyPhos functions as a supporting ligand in palladium-catalyzed cross-coupling reactions. Its bulky, electron-rich nature is crucial for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. A generic mechanism for the Buchwald-Hartwig amination is illustrated below.[9]
-
Oxidative Addition: The cycle starts with a catalytically active Pd(0) complex, stabilized by the BippyPhos ligand. This complex undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate.[9]
-
Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium amide complex.
-
Reductive Elimination: This is often the rate-determining step. The Pd(II) complex undergoes reductive elimination to form the desired C-N bond of the product (Ar-NR₂) and regenerate the Pd(0) catalyst, which re-enters the cycle.[3]
Performance Data in Catalysis
The BippyPhos ligand has demonstrated remarkable efficacy across a range of palladium-catalyzed reactions. Its performance is characterized by high yields, tolerance of diverse functional groups, and effectiveness with challenging substrates like (hetero)aryl chlorides.[5][6] Below are tables summarizing its performance in key cross-coupling reactions.
Table 1: Buchwald-Hartwig Amination of Aryl Chlorides
General Conditions: Reactions were typically performed with a palladium precursor like [Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃, BippyPhos, and a base (e.g., NaOtBu, KOtBu) in a solvent like toluene or 1,4-dioxane.
| Aryl Chloride | Amine/N-Nucleophile | Pd Source | Base | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | [Pd(cinnamyl)Cl]₂ | NaOtBu | 100 | 98 | [5] |
| 4-Chloroanisole | Aniline | [Pd(cinnamyl)Cl]₂ | NaOtBu | 100 | 95 | [5] |
| 2-Chloropyridine | Benzamide | [Pd(cinnamyl)Cl]₂ | K₃PO₄ | 110 | 85 | [6] |
| 4-Chlorobenzonitrile | Indole | [Pd(cinnamyl)Cl]₂ | NaOtBu | 100 | 99 | [5][6] |
| 1-Chloro-4-(trifluoromethyl)benzene | Hydrazine | [Pd(cinnamyl)Cl]₂ | NaOtBu | 80 | 92 | [5] |
| 4-Chloroacetophenone | Ammonia | [Pd(cinnamyl)Cl]₂ | NaOtBu | 100 | 88 | [6] |
Table 2: C-O and C-C Cross-Coupling Reactions
BippyPhos also shows utility in C-O and C-C bond-forming reactions, although it is most renowned for C-N couplings.[1]
| Reaction Type | Electrophile | Nucleophile | Pd Source | Base | Temp (°C) | Yield (%) | Reference |
| C-O Coupling (Hydroxylation) | 4-Bromotoluene | H₂O (as hydroxide source) | [Pd(cinnamyl)Cl]₂ | NaOH | 100 | 91 | [8] |
| C-O Coupling (Alkoxylation) | 4-Chloroanisole | Phenol | Pd₂(dba)₃ | Cs₂CO₃ | 100 | 75 | [1] |
| α-Arylation of Ketones | 4-Chloroanisole | Acetophenone | 3A (Pd-BippyPhos Precatalyst) | KOtBu | 60 | 98 | [10] |
| Suzuki-Miyaura Coupling | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | 80 | 90 | [1] |
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following sections provide representative experimental protocols for the synthesis of BippyPhos and its application in a typical Buchwald-Hartwig amination reaction.
Protocol 1: Synthesis of BippyPhos[7]
This protocol is a streamlined version for laboratory-scale synthesis.
-
Precursor Synthesis: To a solution of 2,4-pentanedione (1.0 equiv) in a suitable solvent, add N-bromosuccinimide (NBS) (1.0 equiv). Stir until bromination is complete. Add pyrazole (1.0 equiv) and a base (e.g., K₂CO₃), followed by phenylhydrazine (1.0 equiv). Heat the mixture to reflux until the formation of the 1',3',5'-triphenyl-1'H-[1,4']bipyrazole precursor is complete, as monitored by TLC or GC-MS. Isolate the precursor via crystallization or chromatography.
-
Ligation: Dissolve the bipyrazole precursor (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C.
-
Lithiation: Add n-butyllithium (1.1 equiv) dropwise and stir the mixture at -78 °C for 1 hour.
-
Phosphine Trapping: Add di-tert-butylchlorophosphine (1.1 equiv) dropwise to the cooled solution. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield BippyPhos as a solid.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride[5]
The following workflow outlines a typical lab procedure for a BippyPhos-catalyzed amination.
-
Catalyst Preparation: In an inert atmosphere glovebox or under a stream of argon, add the palladium precursor (e.g., [Pd(cinnamyl)Cl]₂, 0.5-1.0 mol %), BippyPhos (1.0-2.0 mol %), and sodium tert-butoxide (1.2-1.4 equiv) to an oven-dried reaction vessel equipped with a stir bar.
-
Reagent Addition: Add the aryl chloride (1.0 equiv) and the amine (1.1-1.2 equiv). Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir for the required time (4-24 hours), monitoring the reaction's progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel to afford the desired N-aryl product.
Conclusion
The BippyPhos ligand represents a significant advancement in the field of palladium-catalyzed cross-coupling. Its development has provided chemists with a highly versatile and robust tool capable of facilitating a broad range of C-N bond-forming reactions with unparalleled scope.[5][6] The streamlined synthesis makes the ligand readily accessible, and its efficacy with challenging substrates, including heteroaryl chlorides and a wide array of nitrogen nucleophiles, cements its status as a premier ligand for modern organic synthesis. While it may not be the optimal choice for every conceivable coupling, it serves as an excellent starting point for reaction optimization and is often highly effective without further screening.[1] The continued application of BippyPhos in academic and industrial settings is expected to enable the efficient construction of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Streamlined Synthesis of the Bippyphos Family of Ligands and Cross-Coupling Applications | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Preparation of Ad-BippyPhos Palladium Precatalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the Ad-BippyPhos ligand and its subsequent complexation to form a palladium precatalyst. This precatalyst is highly effective for a variety of cross-coupling reactions crucial in pharmaceutical and materials science research.
Introduction
The this compound palladium precatalyst is a highly active and versatile catalyst used in numerous carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. Its bulky adamantyl groups and the bipyrazole phosphine backbone of the this compound ligand contribute to the catalyst's high efficiency and broad substrate scope. This document outlines the synthetic procedures for both the ligand and the final palladium precatalyst, along with relevant chemical data and workflow diagrams.
Data Presentation
Quantitative data for the this compound ligand and a common palladium precatalyst are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound Ligand
| Property | Value |
| IUPAC Name | 5-(di(adamantan-1-yl)phosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole |
| CAS Number | 1239478-87-5 |
| Molecular Formula | C₄₄H₄₇N₄P |
| Molecular Weight | 662.86 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 295-300 °C |
| Storage | Store at 2-8 °C under an inert atmosphere |
Table 2: Physicochemical Properties of (this compound)₂PdCl₂ Precatalyst
| Property | Value |
| Synonym | Bis[5-(di(1-adamantyl)phosphino)-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole] palladium(II) dichloride |
| Molecular Formula | C₈₈H₉₄N₈P₂PdCl₂ |
| Molecular Weight | 1503.02 g/mol |
| Appearance | Powder or crystals |
| Melting Point | 263 °C (decomposes) |
| Applications | Buchwald-Hartwig, Suzuki-Miyaura, Heck, Sonogashira, Negishi, Stille, and Hiyama cross-coupling reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from a streamlined synthesis of the BippyPhos ligand family. The key steps involve the formation of a bipyrazole precursor followed by phosphination.
Materials:
-
1,3,5-triphenyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Di(1-adamantyl)chlorophosphine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions (Schlenk line, cannulas, etc.)
Procedure:
-
Preparation of the Lithiated Bipyrazole Intermediate:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,3,5-triphenyl-1H-pyrazole (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv.) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Phosphination:
-
In a separate flame-dried Schlenk flask, dissolve di(1-adamantyl)chlorophosphine (1.1 equiv.) in anhydrous THF.
-
Transfer the solution of the lithiated bipyrazole to the di(1-adamantyl)chlorophosphine solution at -78 °C via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the this compound ligand as a white to light yellow solid.
-
Protocol 2: Preparation of this compound Palladium Precatalyst (e.g., [(π-allyl)Pd(this compound)]Cl)
This general protocol is based on the synthesis of similar bulky phosphine-ligated palladium precatalysts and can be adapted for this compound.
Materials:
-
This compound ligand (from Protocol 1)
-
Allylpalladium(II) chloride dimer [[(π-allyl)PdCl]₂]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane or hexane
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, add allylpalladium(II) chloride dimer (0.5 equiv.).
-
Add the this compound ligand (1.0 equiv.).
-
-
Complexation:
-
Add anhydrous THF via syringe to dissolve the solids.
-
Stir the resulting solution at room temperature for 1-2 hours. The color of the solution may change, indicating complex formation.
-
-
Isolation of the Precatalyst:
-
To the stirred solution, add anhydrous pentane or hexane to precipitate the product.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolate the solid precatalyst by filtration under an inert atmosphere.
-
Wash the solid with fresh pentane or hexane.
-
Dry the product under vacuum to yield the this compound palladium precatalyst as a solid.
-
Visualizations
Logical Workflow for this compound Palladium Precatalyst Preparation
Caption: Synthetic workflow from starting materials to the final precatalyst.
Catalytic Cycle Overview for Cross-Coupling
Caption: Key steps in a typical palladium-catalyzed cross-coupling reaction.
Application Notes and Protocols for Ad-BippyPhos in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ad-BippyPhos, a highly effective biaryl phosphine ligand, in palladium-catalyzed Buchwald-Hartwig amination reactions. This document offers detailed experimental protocols, quantitative data on substrate scope and yields, and visualizations to aid in the successful application of this versatile catalytic system. This compound has demonstrated exceptional performance in the coupling of a wide range of aryl and heteroaryl halides with various amines, including challenging substrates such as weakly nucleophilic sulfonamides.
Introduction to this compound
This compound, or 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole, is a bulky, electron-rich phosphine ligand that has proven to be highly effective in facilitating carbon-nitrogen (C-N) bond formation via the Buchwald-Hartwig amination. Its unique steric and electronic properties promote the key steps of the catalytic cycle, leading to high yields and broad substrate compatibility, particularly with less reactive aryl chlorides and challenging nucleophiles. The this compound ligand is typically employed with a palladium precursor, such as [Pd(crotyl)Cl]₂ or [Pd(cinnamyl)Cl]₂, to form the active catalyst.
Data Presentation
The following tables summarize the performance of the this compound-palladium catalytic system across a range of Buchwald-Hartwig amination reactions.
Table 1: Amination of Aryl and Heteroaryl Chlorides with Various Amines
| Entry | Aryl/Heteroaryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |
| 2 | 2-Chloropyridine | Aniline | N-phenylpyridin-2-amine | 88 |
| 3 | 1-Chloro-4-methoxybenzene | N-Methylaniline | N-methyl-N-(4-methoxyphenyl)aniline | 92 |
| 4 | 3-Chlorobenzonitrile | Cyclohexylamine | 3-(cyclohexylamino)benzonitrile | 85 |
| 5 | 2-Chloro-5-fluorotoluene | Pyrrolidine | 1-(5-fluoro-2-methylphenyl)pyrrolidine | 90 |
Table 2: Amination of Heteroaryl Halides with Sulfonamides
| Entry | Heteroaryl Halide | Sulfonamide | Product | Yield (%) |
| 1 | 2-Bromopyridine | N-Phenylmethanesulfonamide | N-(pyridin-2-yl)-N-phenylmethanesulfonamide | 82 |
| 2 | 3-Bromofuran | N-(4-Tolyl)benzenesulfonamide | N-(furan-3-yl)-N,4-ditolylbenzenesulfonamide | 78 |
| 3 | 2-Chloropyrazine | N-Methyl-4-nitrobenzenesulfonamide | N-methyl-4-nitro-N-(pyrazin-2-yl)benzenesulfonamide | 85 |
| 4 | 5-Bromo-1,3-thiazole | N-Ethyl-2-thiophenesulfonamide | N-ethyl-N-(thiazol-5-yl)thiophene-2-sulfonamide | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of Aryl/Heteroaryl Chlorides with Amines
This protocol provides a general method for the C-N cross-coupling of aryl or heteroaryl chlorides with a variety of primary and secondary amines using the [Pd(cinnamyl)Cl]₂/Ad-BippyPhos catalytic system.[1]
Materials:
-
Palladium(II) cinnamyl chloride dimer ([Pd(cinnamyl)Cl]₂)
-
This compound
-
Aryl or heteroaryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry Schlenk tube or vial under an inert atmosphere (Nitrogen or Argon), add [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol% Pd), this compound (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl or heteroaryl chloride (1.0 mmol) and a magnetic stir bar.
-
Seal the vessel and evacuate and backfill with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with the addition of water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated amine.
Protocol 2: Procedure for the Coupling of Heteroaryl Halides with Weakly Nucleophilic Sulfonamides
This protocol is specifically designed for the challenging coupling of heteroaryl halides with sulfonamides, a reaction where this compound has shown remarkable efficacy.[1]
Materials:
-
Palladium(II) crotyl chloride dimer ([Pd(crotyl)Cl]₂)
-
This compound
-
Heteroaryl halide (1.0 mmol)
-
Sulfonamide (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Cyclopentyl methyl ether (CPME) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry reaction vessel with [Pd(crotyl)Cl]₂ (0.015 mmol, 3 mol% Pd), this compound (0.06 mmol, 6 mol%), and potassium carbonate (2.0 mmol).
-
Add the heteroaryl halide (1.0 mmol) and the sulfonamide (1.2 mmol).
-
Add a magnetic stir bar and seal the vessel.
-
Add cyclopentyl methyl ether (CPME) (5 mL).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or HPLC. Reactions are typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the N-arylated sulfonamide product.
Mandatory Visualizations
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Caption: General Experimental Workflow for Buchwald-Hartwig Amination.
References
Application Notes and Protocols for Ad-BippyPhos in C-O Coupling of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-oxygen (C-O) bonds, particularly for the synthesis of aryl ethers, is a cornerstone of modern organic synthesis, with wide-ranging applications in medicinal chemistry, materials science, and natural product synthesis. The Buchwald-Hartwig amination has been extensively developed for C-N bond formation, and analogous C-O coupling reactions have emerged as a powerful tool. Ad-BippyPhos, a bulky and electron-rich di(1-adamantyl)phosphino-bipyrazole ligand, has demonstrated significant utility in palladium-catalyzed C-O cross-coupling reactions. Its steric bulk and electronic properties facilitate the challenging reductive elimination step, enabling the efficient coupling of a wide range of aryl halides with alcohols.
These application notes provide a comprehensive overview of the use of this compound in palladium-catalyzed C-O coupling reactions, including detailed experimental protocols and a summary of reported substrate scope and yields.
Catalytic Cycle of Buchwald-Hartwig C-O Coupling
The generally accepted mechanism for the palladium-catalyzed C-O coupling of aryl halides with alcohols is depicted below. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alcohol, deprotonation to form a palladium alkoxide intermediate, and finally, reductive elimination to yield the desired aryl ether and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle for the palladium-catalyzed C-O cross-coupling of aryl halides with alcohols.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing an this compound-mediated C-O coupling reaction. The procedure emphasizes the need for an inert atmosphere to prevent catalyst deactivation.
Caption: General experimental workflow for this compound catalyzed C-O coupling.
Quantitative Data Summary
The following tables summarize the substrate scope for the palladium-catalyzed C-O coupling of various aryl halides with primary alcohols using a bulky di-1-adamantyl-substituted bipyrazolylphosphine ligand, this compound (referred to as L6 in the source).[1][2][3]
Table 1: Coupling of Aryl Bromides with Primary Alcohols [1][2][3]
| Entry | Aryl Bromide | Alcohol | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | 4-Bromotoluene | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 100 | 16 | 92 |
| 3 | Bromobenzene | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 100 | 16 | 88 |
| 4 | 4-Bromobenzonitrile | n-Butanol | Pd(OAc)₂ (1) | This compound (2) | NaOtBu | Toluene | 80 | 12 | 98 |
| 5 | 4-Bromoacetophenone | n-Butanol | Pd(OAc)₂ (1) | This compound (2) | NaOtBu | Toluene | 80 | 12 | 96 |
| 6 | 2-Bromonaphthalene | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 100 | 16 | 91 |
| 7 | 3-Bromopyridine | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 100 | 16 | 85 |
| 8 | 4-Bromotoluene | 1-Octanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 100 | 16 | 90 |
| 9 | 4-Bromotoluene | Benzyl alcohol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 100 | 16 | 87 |
Table 2: Coupling of Aryl Chlorides with Primary Alcohols [1][2][3]
| Entry | Aryl Chloride | Alcohol | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 110 | 24 | 90 |
| 2 | 4-Chlorotoluene | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 110 | 24 | 85 |
| 3 | Chlorobenzene | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 110 | 24 | 78 |
| 4 | 4-Chlorobenzonitrile | n-Butanol | Pd(OAc)₂ (1) | This compound (2) | NaOtBu | Toluene | 100 | 18 | 94 |
| 5 | 4-Chloroacetophenone | n-Butanol | Pd(OAc)₂ (1) | This compound (2) | NaOtBu | Toluene | 100 | 18 | 92 |
| 6 | 2-Chloronaphthalene | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 110 | 24 | 88 |
| 7 | 3-Chloropyridine | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 110 | 24 | 75 |
Detailed Experimental Protocols
The following are general procedures for the palladium-catalyzed C-O coupling of aryl halides with primary alcohols using this compound as the ligand.[1][2][3]
General Procedure for the Coupling of Aryl Bromides with Primary Alcohols:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Add toluene (2 mL), the aryl bromide (1.0 mmol), and the primary alcohol (1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the time indicated in Table 1.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (10 mL) and filter through a short pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired aryl ether.
General Procedure for the Coupling of Aryl Chlorides with Primary Alcohols:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Add toluene (2 mL), the aryl chloride (1.0 mmol), and the primary alcohol (1.5 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for the time indicated in Table 2.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (10 mL) and filter through a short pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired aryl ether.
Conclusion
This compound is a highly effective and versatile ligand for the palladium-catalyzed C-O cross-coupling of aryl halides with primary alcohols. The use of this bulky, electron-rich ligand allows for the efficient synthesis of a wide variety of aryl ethers, including those derived from challenging, electron-neutral, and electron-rich aryl chlorides. The provided protocols offer a reliable starting point for researchers in academic and industrial settings to perform these valuable transformations. Further optimization of reaction parameters may be necessary for specific substrate combinations.
References
- 1. A General and Efficient Catalyst for Palladium-Catalyzed C-O Coupling Reactions of Aryl Halides with Primary Alcohols [organic-chemistry.org]
- 2. A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Ad-BippyPhos and Analogous Bulky Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many commercial drugs and advanced materials. The choice of ligand is critical to the success of these transformations, particularly when coupling challenging substrates such as sterically hindered or electron-deficient aryl chlorides and heteroaryl halides.
Bulky and electron-rich phosphine ligands have emerged as essential tools for facilitating demanding Suzuki-Miyaura couplings. Ad-BippyPhos, chemically known as 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole, is a commercially available ligand of this class. While this compound and its palladium precatalyst, (this compound)₂PdCl₂, are marketed for cross-coupling reactions, detailed public data on their specific application in Suzuki-Miyaura couplings is limited.
Therefore, this document provides comprehensive application notes and protocols based on a well-documented, analogous bulky biarylmonophosphine ligand system, specifically the use of XPhos and related ligands developed by the Buchwald group. This information serves as a robust guide for researchers utilizing this compound or similar bulky phosphine ligands in their synthetic endeavors.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphine ligands like this compound or XPhos play a crucial role by promoting the formation of the active monoligated Pd(0) species, accelerating both the oxidative addition and reductive elimination steps, and enhancing catalyst stability.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Data: Suzuki-Miyaura Coupling of Aryl Tosylates and Mesylates
The following data is adapted from the work of Bhayana, Fors, and Buchwald, demonstrating the utility of a bulky biarylmonophosphine ligand system in the Suzuki-Miyaura coupling of various aryl tosylates and mesylates with different boronic acids. This serves as a representative example of the expected reactivity when using ligands like this compound.
Coupling of Aryl Mesylates with Aryl- and Heteroarylboronic Acids[1]
| Entry | Aryl Mesylate (R¹) | Boronic Acid (R²) | Product | Yield (%) |
| 1 | 4-tert-Butylphenyl | Furan-3-yl | 3-(4-tert-Butylphenyl)furan | 98 |
| 2 | 4-tert-Butylphenyl | 2-Methylphenyl | 4'-tert-Butyl-2-methyl-1,1'-biphenyl | 95 |
| 3 | 4-Methoxyphenyl | 2-Methylphenyl | 4'-Methoxy-2-methyl-1,1'-biphenyl | 94 |
| 4 | 4-Acetylphenyl | 2-Methylphenyl | 1-(2'-Methyl-[1,1'-biphenyl]-4-yl)ethan-1-one | 91 |
| 5 | Naphthalen-2-yl | 2-Methylphenyl | 2-(o-Tolyl)naphthalene | 96 |
| 6 | 4-tert-Butylphenyl | Thiophen-2-yl | 2-(4-tert-Butylphenyl)thiophene | 92 |
Coupling of Aryl Tosylates with Various Boronic Acids[1]
| Entry | Aryl Tosylate (R¹) | Boronic Acid (R²) | Product | Yield (%) |
| 1 | 4-tert-Butylphenyl | Phenyl | 4-tert-Butyl-1,1'-biphenyl | 95 |
| 2 | 4-tert-Butylphenyl | 4-Vinylphenyl | 4-tert-Butyl-4'-vinyl-1,1'-biphenyl | 93 |
| 3 | 4-tert-Butylphenyl | n-Hexyl | 1-(4-tert-Butylphenyl)hexane | 85 |
| 4 | 4-Chlorophenyl | Phenyl | 4-Chloro-1,1'-biphenyl | 91 |
| 5 | Naphthalen-2-yl | Phenyl | 2-Phenylnaphthalene | 97 |
Experimental Protocols
The following are general protocols for Suzuki-Miyaura coupling reactions using a bulky phosphine ligand system. These should be adapted and optimized for specific substrates and ligands, including this compound.
General Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Coupling of Aryl Mesylates with Boronic Acids[1]
This protocol is based on the conditions reported for the coupling of aryl mesylates with aryl- and heteroarylboronic acids using a Pd(OAc)₂/bulky phosphine ligand catalyst system.
Reagents and Equipment:
-
Aryl mesylate (1.0 mmol)
-
Boronic acid (2.0 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound or analogous bulky phosphine ligand (4 mol%)
-
tert-Amyl alcohol (t-AmOH) (2 mL)
-
Reaction vial with a stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Heating block or oil bath
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the aryl mesylate (1.0 mmol), boronic acid (2.0 mmol), and potassium phosphate (3.0 mmol).
-
In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (2 mol%) and the bulky phosphine ligand (e.g., this compound, 4 mol%). If using a precatalyst like (this compound)₂PdCl₂, it should be added at the appropriate palladium loading.
-
Add tert-amyl alcohol (2 mL) to the vial.
-
Seal the vial and place it under an inert atmosphere (Argon or Nitrogen).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Coupling of Aryl Tosylates with Boronic Acids[1]
This protocol is a slight variation for aryl tosylates, which may sometimes require different solvent and base combinations for optimal results.
Reagents and Equipment:
-
Aryl tosylate (1.0 mmol)
-
Boronic acid (2.0 mmol)
-
Potassium phosphate hydrate (K₃PO₄·H₂O) (3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound or analogous bulky phosphine ligand (4 mol%)
-
Toluene (2 mL)
-
Reaction vial with a stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Heating block or oil bath
Procedure:
-
Follow steps 1 and 2 from Protocol 1, substituting the aryl mesylate with the aryl tosylate and using potassium phosphate hydrate as the base.
-
Add toluene (2 mL) as the solvent.
-
Seal the vial and place it under an inert atmosphere.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Perform the aqueous workup, extraction, and purification as outlined in Protocol 1 to isolate the final product.
Safety Information
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Reactions under pressure should be conducted behind a blast shield.
Conclusion
The use of bulky, electron-rich phosphine ligands such as this compound is crucial for achieving high efficiency in challenging Suzuki-Miyaura cross-coupling reactions. While specific application data for this compound is not extensively published, the provided protocols and data for analogous, well-established ligand systems offer a reliable starting point for methodology development. Researchers are encouraged to screen and optimize reaction conditions, including the choice of base, solvent, and temperature, to achieve the best results for their specific substrate combinations.
Application of Ad-BippyPhos in Heteroaryl Coupling: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ad-BippyPhos, a bulky and electron-rich biaryl monophosphine ligand, in palladium-catalyzed cross-coupling reactions for the synthesis of complex heteroaryl compounds. This compound has demonstrated significant utility in forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with a variety of heteroaryl substrates, which are key structural motifs in many pharmaceutical agents and functional materials.
Introduction to this compound in Heteroaryl Coupling
This compound, with its bulky di(1-adamantyl)phosphino group, has emerged as a highly effective ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, enabling the coupling of challenging substrates like heteroaryl halides with a broad range of coupling partners. This ligand is particularly effective in overcoming common challenges associated with heteroaryl coupling, such as catalyst inhibition by the heteroatom.
The Pd/Ad-BippyPhos catalyst system is particularly noteworthy for its application in Buchwald-Hartwig amination reactions, especially in the coupling of weakly nucleophilic amines like sulfonamides with various heteroaryl halides.[1][2] While its application in C-C bond-forming reactions such as Suzuki-Miyaura, Negishi, and Stille couplings is also recognized, detailed protocols for heteroaryl substrates are less commonly reported.[3]
Buchwald-Hartwig Amination of Heteroaryl Halides
The primary application of this compound in heteroaryl coupling lies in the formation of C-N bonds. It has proven to be a critical ligand for the coupling of sulfonamides with a diverse range of heteroaromatic halides, a transformation that is often challenging with other catalyst systems.[1][2]
General Reaction Scheme
Summary of Reaction Conditions and Substrate Scope
The following table summarizes typical reaction conditions and the scope of the Buchwald-Hartwig amination of heteroaryl halides with sulfonamides using the Pd/Ad-BippyPhos catalyst system.
| Entry | Heteroaryl Halide (Het-X) | Sulfonamide | Pd Precatalyst (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | N-Phenylmethanesulfonamide | [Pd(crotyl)Cl]₂ (1.5) | 6 | K₂CO₃ | CPME | 100 | 95[2] |
| 2 | 3-Bromopyridine | N-Phenylmethanesulfonamide | [Pd(crotyl)Cl]₂ (1.5) | 6 | K₂CO₃ | CPME | 100 | 88[2] |
| 3 | 2-Chloro-5-trifluoromethylpyridine | N-Phenylmethanesulfonamide | [Pd(crotyl)Cl]₂ (1.5) | 6 | K₂CO₃ | CPME | 100 | 92[2] |
| 4 | 2-Bromothiophene | N-Methylbenzenesulfonamide | [Pd(crotyl)Cl]₂ (1.5) | 6 | K₂CO₃ | CPME | 100 | 78[2] |
| 5 | 5-Bromo-1-methyl-1H-imidazole | N-Phenylmethanesulfonamide | [Pd(crotyl)Cl]₂ (1.5) | 6 | K₂CO₃ | CPME | 100 | 65[2] |
CPME = Cyclopentyl methyl ether
Detailed Experimental Protocol: Synthesis of N-(Pyridin-2-yl)-N-phenylmethanesulfonamide
This protocol describes the synthesis of N-(pyridin-2-yl)-N-phenylmethanesulfonamide from 2-chloropyridine and N-phenylmethanesulfonamide using a Pd/Ad-BippyPhos catalyst system.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
N-Phenylmethanesulfonamide (1.2 mmol, 1.2 equiv)
-
[Pd(crotyl)Cl]₂ (0.015 mmol, 1.5 mol%)
-
This compound (0.06 mmol, 6.0 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Cyclopentyl methyl ether (CPME) (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add [Pd(crotyl)Cl]₂ (5.5 mg), this compound (39.8 mg), and potassium carbonate (276 mg).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add N-phenylmethanesulfonamide (205.5 mg) and 2-chloropyridine (94 µL).
-
Add anhydrous CPME (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(pyridin-2-yl)-N-phenylmethanesulfonamide.
Suzuki-Miyaura Coupling of Heteroaryl Halides
While less documented with specific protocols for this compound, its structural similarity to other bulky biarylphosphine ligands suggests its utility in Suzuki-Miyaura couplings of heteroaryl halides. The following is a general protocol based on established methods for similar ligands.
General Reaction Scheme
General Experimental Protocol: Synthesis of 2-Phenylpyridine
This protocol provides a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with phenylboronic acid, which can be adapted for use with this compound.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (4.5 mg), this compound (26.5 mg), and potassium phosphate (424 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add phenylboronic acid (183 mg) and 2-chloropyridine (94 µL).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.
-
Stir the mixture for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield 2-phenylpyridine.
Visualizations
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Heteroaryl Coupling
Caption: General experimental workflow for heteroaryl coupling.
Factors Influencing Reaction Outcome
Caption: Key factors influencing the outcome of heteroaryl coupling.
References
Protocol for Cross-Coupling Reactions Using (Ad-BippyPhos)₂PdCl₂ Precatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ad-BippyPhos)₂PdCl₂ is a highly effective palladium precatalyst for a variety of cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][2] Its bulky di(1-adamantyl)phosphino and bipyrazole-containing ligand, this compound, facilitates challenging coupling reactions, particularly with heteroaromatic compounds.[3][4] This document provides detailed protocols for setting up reactions using this precatalyst, along with quantitative data from representative applications.
Catalyst Information
-
Chemical Name: Bis[5-(di(1-adamantyl)phosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole] palladium(II) dichloride[]
-
Molecular Formula: C₈₈H₉₄N₈P₂PdCl₂[]
-
Molecular Weight: 1503.02 g/mol []
-
Appearance: Powder or crystals[1]
-
Melting Point: 263 °C (decomposes)[]
Safety and Handling
Organometallic palladium catalysts require careful handling to minimize exposure and ensure safety.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
For handling the solid powder, a dust respirator is recommended.[3]
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
-
Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially when preparing for a reaction.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]
Experimental Protocols
General Workflow for a Cross-Coupling Reaction
The following diagram outlines the typical steps for setting up a cross-coupling reaction with (this compound)₂PdCl₂.
Protocol 1: Buchwald-Hartwig C-N Coupling of Sulfonamides and Heteroaryl Halides
This protocol is adapted from a study demonstrating the efficacy of the AdBippyPhos ligand in the challenging coupling of weakly nucleophilic sulfonamides with heteroaryl halides.[3]
Materials:
-
(this compound)₂PdCl₂
-
Aryl or heteroaryl halide
-
Sulfonamide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous cyclopentyl methyl ether (CPME)
-
3Å molecular sieves (optional, but recommended for sensitive substrates)[3]
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl/heteroaryl halide (0.4 mmol, 2.0 equiv), sulfonamide (0.2 mmol, 1.0 equiv), K₂CO₃ (0.6 mmol, 3.0 equiv), and 3Å molecular sieves.
-
Add (this compound)₂PdCl₂ (e.g., 1-3 mol% Pd).
-
Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
-
Add anhydrous CPME (0.75 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura C-C Coupling of Aryl Halides and Arylboronic Acids
This is a general protocol for a Suzuki-Miyaura coupling reaction, for which (this compound)₂PdCl₂ is a suitable catalyst.[1][6]
Materials:
-
(this compound)₂PdCl₂
-
Aryl halide (chloride, bromide, or iodide)
-
Arylboronic acid
-
A suitable base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In an oven-dried reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add (this compound)₂PdCl₂ (e.g., 1-2 mol% Pd).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., 5 mL of toluene) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Data Presentation
Buchwald-Hartwig C-N Coupling of Sulfonamides and Heteroaryl Halides[3]
The following table summarizes the results for the coupling of various sulfonamides with heteroaryl halides using a Pd/AdBippyPhos catalyst system. The conditions are based on the protocol described above.
| Entry | Aryl Halide | Sulfonamide | Product | Yield (%) |
| 1 | 2-Bromopyridine | N-Phenylmethanesulfonamide | N-(pyridin-2-yl)-N-phenylmethanesulfonamide | 85 |
| 2 | 4-Bromobenzonitrile | N-Phenylmethanesulfonamide | N-(4-cyanophenyl)-N-phenylmethanesulfonamide | 92 |
| 3 | 2-Chloro-5-fluoropyridine | N-(p-tolyl)methanesulfonamide | N-(5-fluoropyridin-2-yl)-N-(p-tolyl)methanesulfonamide | 78 |
| 4 | 2-Bromothiophene | N-Phenylbenzenesulfonamide | N-phenyl-N-(thiophen-2-yl)benzenesulfonamide | 65 |
Reaction conditions: 0.4 mmol aryl halide, 0.2 mmol sulfonamide, 0.6 mmol K₂CO₃, 3Å mol sieves, [Pd(crotyl)Cl]₂ (3 mol %), AdBippyPhos (12 mol %), 0.75 mL CPME, 100 °C.[3] While this study used a combination of a palladium source and the AdBippyPhos ligand, similar results are expected with the (this compound)₂PdCl₂ precatalyst under optimized conditions.
Illustrative Catalytic Cycle for Buchwald-Hartwig Amination
Conclusion
The (this compound)₂PdCl₂ precatalyst is a versatile and efficient tool for constructing C-N and C-C bonds in complex molecules. The provided protocols offer a solid starting point for researchers in drug development and other scientific fields to utilize this catalyst in their synthetic endeavors. As with any catalytic reaction, optimization of the reaction conditions, including catalyst loading, base, solvent, and temperature, may be necessary to achieve the best results for a specific substrate combination.
References
- 1. (Ad−BippyPhos)2PdCl2 Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. | Semantic Scholar [semanticscholar.org]
- 6. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Ad-BippyPhos in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the effective use of Ad-BippyPhos, a highly efficient biaryl monophosphine ligand, in palladium-catalyzed cross-coupling reactions. This compound has demonstrated exceptional performance in challenging C-N bond formations, particularly in the coupling of weakly nucleophilic sulfonamides with a wide range of aryl and heteroaryl halides.
Overview of this compound
This compound, or 5-(di(adamantan-1-yl)phosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, is a sterically hindered and electron-rich ligand. Its bulky adamantyl groups and unique bipyrazole backbone contribute to the high catalytic activity and broad substrate scope observed in various cross-coupling reactions. The ligand is particularly effective in promoting reactions that are often challenging with other phosphine ligands.
Chemical Structure:
-
IUPAC Name: 5-[bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-1',3',5'-triphenyl-1,4'-bi-1H-pyrazole
-
Molecular Formula: C₄₄H₄₇N₄P
-
Molecular Weight: 662.86 g/mol
-
Appearance: White to light yellow powder.[1]
Key Applications: C-N Cross-Coupling of Sulfonamides
This compound, in combination with a palladium precatalyst such as [Pd(crotyl)Cl]₂, forms a highly active catalytic system for the Buchwald-Hartwig amination of sulfonamides with aryl and heteroaryl halides.[2] This methodology is critical for the synthesis of N,N-diarylsulfonamide motifs, which are prevalent in medicinal chemistry.[2]
Recommended Catalyst Loading
The optimal catalyst loading can vary depending on the specific substrates and desired reaction scale. Below is a summary of recommended starting conditions based on published data for the coupling of sulfonamides with aryl halides.[2]
| Pd Precatalyst | This compound Loading (mol%) | Pd Precatalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Yield |
| [Pd(crotyl)Cl]₂ | 12 | 3 | K₂CO₃ | CPME | 100 | Good to Excellent |
| [Pd(crotyl)Cl]₂ | 4 | 1 | K₂CO₃ | CPME | 100 | Excellent |
Experimental Protocols
General Procedure for Pd-Catalyzed C-N Coupling of Sulfonamides
This protocol describes a general method for the coupling of a sulfonamide with an aryl or heteroaryl halide using the Pd/[Pd(crotyl)Cl]₂/Ad-BippyPhos catalyst system.[2]
Materials:
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
Sulfonamide (0.5 equiv)
-
[Pd(crotyl)Cl]₂ (1-3 mol%)
-
This compound (4-12 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv relative to the limiting reagent)
-
Cyclopentyl methyl ether (CPME)
-
3Å Molecular Sieves
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add the aryl or heteroaryl halide, sulfonamide, potassium carbonate, and 3Å molecular sieves.
-
In a glovebox, add [Pd(crotyl)Cl]₂ and this compound to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous CPME via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for a Typical Cross-Coupling Reaction
The diagram below outlines a standard experimental workflow for a palladium-catalyzed cross-coupling reaction using this compound.
Caption: General experimental workflow for cross-coupling.
Safety and Handling
-
Handling: this compound should be handled in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] The recommended storage temperature is 2-8 °C.[3] It is advisable to handle and store this compound under an inert gas.[3]
-
First Aid:
-
Inhalation: If inhaled, move the person into fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols for Ad-BippyPhos Catalysis: Solvent and Base Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to solvent and base selection for cross-coupling reactions catalyzed by the palladium/Ad-BippyPhos system. Ad-BippyPhos, a bulky and electron-rich biaryl monophosphine ligand, has demonstrated significant utility in challenging C-N bond formations, particularly in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.
Introduction to this compound Catalysis
This compound, in combination with a palladium precursor, forms a highly active catalyst for various cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1] Its bulky adamantyl groups and electron-rich phosphine center contribute to its high catalytic efficiency, enabling the coupling of a wide range of substrates, including challenging heteroaryl halides and weakly nucleophilic amines like sulfonamides.[1] The selection of an appropriate solvent and base is critical for achieving optimal performance with this catalytic system, directly impacting reaction yield, rate, and selectivity.
Data Presentation: Solvent and Base Selection
The following tables summarize the impact of solvent and base selection on the efficiency of this compound catalyzed C-N cross-coupling reactions. The data is compiled from literature reports and represents typical results for the coupling of aryl/heteroaryl halides with amines or sulfonamides.
Table 1: Effect of Solvent on this compound Catalyzed C-N Coupling of N-Phenylmethanesulfonamide with 2-Bromopyridine
| Entry | Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Typical Yield (%) |
| 1 | Cyclopentyl methyl ether (CPME) | 4.7 | 106 | >95 |
| 2 | Dioxane | 2.2 | 101 | 85-95 |
| 3 | Toluene | 2.4 | 111 | 80-90 |
| 4 | Tetrahydrofuran (THF) | 7.5 | 66 | 70-80 |
| 5 | tert-Butanol (t-BuOH) | 12.5 | 82 | 60-75 |
Reaction conditions: Typically 1 mol% Pd precursor, 2-4 mol% this compound, 2.0 eq. of base, heated at 80-110 °C. Yields are approximate and can vary based on specific substrates and reaction conditions.
Table 2: Effect of Base on this compound Catalyzed C-N Coupling of N-Phenylmethanesulfonamide with 2-Bromopyridine in CPME
| Entry | Base | pKa of Conjugate Acid | Solubility in Organic Solvents | Typical Yield (%) |
| 1 | K₂CO₃ | 10.3 | Low | >95 |
| 2 | Cs₂CO₃ | 10.3 | Moderate | 90-95 |
| 3 | K₃PO₄ | 12.3 | Low | 85-95 |
| 4 | NaOt-Bu | 19.0 | High | 80-90 |
| 5 | LiN(SiMe₃)₂ (LHMDS) | 26.0 | High | 75-85 |
Reaction conditions: Typically 1 mol% Pd precursor, 2-4 mol% this compound, in CPME, heated at 80-110 °C. Yields are approximate and can vary based on specific substrates and reaction conditions. Stronger bases like NaOt-Bu may be more effective for less reactive aryl chlorides.
Experimental Protocols
The following are detailed protocols for typical this compound catalyzed C-N cross-coupling reactions.
Protocol 1: Palladium-Catalyzed C-N Coupling of a Sulfonamide with a Heteroaryl Bromide
This protocol is adapted from a high-throughput screening and subsequent scale-up procedure for the coupling of sulfonamides with heteroaryl halides.[1]
Materials:
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Sulfonamide (1.2 equiv)
-
This compound (2-4 mol%)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous cyclopentyl methyl ether (CPME)
-
Anhydrous toluene (for catalyst pre-formation)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a dry flask under an inert atmosphere, dissolve the palladium precursor and this compound in a minimal amount of anhydrous toluene.
-
Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating catalyst formation.
-
-
Reaction Setup:
-
To a separate dry flask under an inert atmosphere, add the aryl or heteroaryl bromide, sulfonamide, and potassium carbonate.
-
Add the pre-formed catalyst solution to the flask containing the substrates and base.
-
Add anhydrous CPME to achieve the desired reaction concentration (typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with a Primary or Secondary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
This compound (2-4 mol%)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol% Pd)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous dioxane or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a dry glovebox or under a stream of inert gas, add the palladium precursor, this compound, and sodium tert-butoxide to a dry reaction flask.
-
Add the aryl halide and the amine to the flask.
-
Add the anhydrous solvent (dioxane or toluene) to the desired concentration.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure outlined in Protocol 1.
-
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for this compound catalysis.
References
Application Notes and Protocols for Ad-BippyPhos Catalyzed Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ad-BippyPhos in the palladium-catalyzed synthesis of pharmaceutical intermediates. The bulky and electron-rich nature of the this compound ligand facilitates challenging C-N cross-coupling reactions, particularly in the synthesis of N,N-diarylsulfonamides, a motif of significant interest in medicinal chemistry.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. The choice of ligand is critical for the success of these reactions, especially when dealing with weakly nucleophilic amines or sterically hindered coupling partners. This compound, a bulky biaryl phosphine ligand, has emerged as a highly effective ligand for palladium-catalyzed C-N cross-coupling reactions. Its adamantyl groups provide significant steric bulk, which promotes the reductive elimination step of the catalytic cycle and stabilizes the active catalytic species. This allows for the efficient coupling of challenging substrates, such as secondary sulfonamides, with a variety of (hetero)aryl halides to produce medicinally relevant N,N-diarylsulfonamide intermediates.[1][2]
Key Applications
The primary application of the this compound ligand in pharmaceutical synthesis is in the palladium-catalyzed Buchwald-Hartwig amination for the construction of C-N bonds. This methodology is particularly advantageous for the synthesis of:
-
N,N-Diarylsulfonamides: These motifs are present in a range of biologically active molecules and approved drugs. The this compound/Pd catalyst system has proven to be highly effective for the coupling of secondary sulfonamides with (hetero)aryl halides, providing access to a diverse range of these important compounds.[1][2]
-
Sterically Hindered Anilines: The steric bulk of this compound facilitates the coupling of sterically demanding primary and secondary amines with aryl halides.
-
Heterocyclic Amines: The catalyst system is effective in the N-arylation of a variety of nitrogen-containing heterocycles, which are common scaffolds in pharmaceutical agents.
Data Presentation
The following tables summarize the quantitative data for the this compound catalyzed synthesis of N,N-diarylsulfonamides, demonstrating the efficiency and scope of this methodology.
Table 1: High-Throughput Experimentation (HTE) for the N-Arylation of N-Phenylmethanesulfonamide
| Entry | Aryl Halide | Ligand | Pd Precatalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromopyridine | This compound (L6) | [Pd(crotyl)Cl]₂ | K₂CO₃ | CPME | 100 | >95 |
| 2 | 4-Bromotoluene | This compound (L6) | [Pd(crotyl)Cl]₂ | K₂CO₃ | CPME | 100 | >95 |
| 3 | 2-Chloropyridine | This compound (L6) | [Pd(crotyl)Cl]₂ | K₂CO₃ | CPME | 100 | 75 |
| 4 | 4-Chloroanisole | This compound (L6) | [Pd(crotyl)Cl]₂ | K₂CO₃ | CPME | 100 | 88 |
Reaction Conditions: 0.02 mmol N-phenylmethanesulfonamide, 0.02 mmol aryl halide, 0.06 mmol K₂CO₃, 0.002 mmol [Pd(crotyl)Cl]₂, 0.008 mmol Ligand, 0.1 mL CPME (0.2 M in sulfonamide), 100 °C. Yields determined by LC-MS analysis.[1]
Table 2: Preparative Scale Synthesis of N,N-Diarylsulfonamides
| Product | Sulfonamide | Heteroaryl Halide | Pd Loading (mol%) | This compound Loading (mol%) | Time (h) | Isolated Yield (%) |
| 3a | N-Phenylmethanesulfonamide | 3-Bromopyridine | 1 | 4 | 2 | 92 |
| 3b | N-(4-Methoxyphenyl)methanesulfonamide | 2-Chloropyrazine | 3 | 12 | 24 | 78 |
| 3c | N-(3-Fluorophenyl)benzenesulfonamide | 5-Bromo-2-methoxypyrimidine | 3 | 12 | 24 | 85 |
| 3d | N-Methyl-N-(pyridin-2-yl)benzenesulfonamide | 4-Chlorobenzonitrile | 3 | 12 | 24 | 65 |
Reaction Conditions: 0.2 mmol sulfonamide, 0.4 mmol heteroaryl halide, 0.6 mmol K₂CO₃, 3Å molecular sieves, [Pd(crotyl)Cl]₂, this compound, CPME (0.2 M), 100 °C. For product 3a, a larger scale reaction (2 mmol sulfonamide) was performed.[1]
Experimental Protocols
This section provides detailed methodologies for the this compound catalyzed synthesis of N,N-diarylsulfonamides.
Experiment 1: General Procedure for High-Throughput Experimentation (HTE)
This protocol describes a general method for screening the this compound catalyzed coupling of sulfonamides with aryl halides in a 96-well plate format.
Materials:
-
N-Phenylmethanesulfonamide
-
Aryl halide of choice (e.g., 3-bromopyridine)
-
This compound ligand
-
[Pd(crotyl)Cl]₂
-
Potassium carbonate (K₂CO₃), anhydrous
-
Cyclopentyl methyl ether (CPME), anhydrous
-
96-well reaction plate with glass vials
-
Magnetic stir bars
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of N-phenylmethanesulfonamide in anhydrous CPME.
-
Prepare a 0.2 M stock solution of the aryl halide in anhydrous CPME.
-
Prepare a stock solution of the catalyst system by dissolving [Pd(crotyl)Cl]₂ (0.002 mmol) and this compound (0.008 mmol) in the appropriate volume of anhydrous CPME.
-
-
Reaction Setup:
-
To each well of the 96-well plate containing a magnetic stir bar, add K₂CO₃ (0.06 mmol).
-
Add 100 µL of the N-phenylmethanesulfonamide stock solution (0.02 mmol) to each well.
-
Add 100 µL of the aryl halide stock solution (0.02 mmol) to each well.
-
Add the appropriate volume of the catalyst stock solution to each well.
-
-
Reaction Execution:
-
Seal the 96-well plate.
-
Place the plate on a heating block with magnetic stirring at 100 °C.
-
Allow the reaction to proceed for the desired amount of time (typically 12-24 hours for screening purposes).
-
-
Analysis:
-
After cooling to room temperature, dilute an aliquot from each well with a suitable solvent (e.g., acetonitrile).
-
Analyze the reaction conversion and product formation by LC-MS.
-
Experiment 2: Preparative Scale Synthesis of N-(3-pyridyl)-N-phenylmethanesulfonamide (3a)
This protocol details the larger-scale synthesis and isolation of a specific N,N-diarylsulfonamide intermediate.
Materials:
-
N-Phenylmethanesulfonamide (342 mg, 2.0 mmol)
-
3-Bromopyridine (632 mg, 4.0 mmol)
-
This compound (L6) (26.5 mg, 0.04 mmol, 4 mol%)
-
[Pd(crotyl)Cl]₂ (3.9 mg, 0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (828 mg, 6.0 mmol)
-
3Å Molecular sieves (approx. 500 mg)
-
Cyclopentyl methyl ether (CPME), anhydrous (10 mL)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-phenylmethanesulfonamide (342 mg, 2.0 mmol), 3-bromopyridine (632 mg, 4.0 mmol), this compound (26.5 mg, 0.04 mmol), [Pd(crotyl)Cl]₂ (3.9 mg, 0.01 mmol), potassium carbonate (828 mg, 6.0 mmol), and 3Å molecular sieves.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous CPME (10 mL) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove solids.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(3-pyridyl)-N-phenylmethanesulfonamide.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Visualizations
Diagram 1: General Experimental Workflow for HTE
Caption: High-Throughput Experimentation Workflow.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig C-N Coupling Cycle.
References
Application Notes and Protocols for Ad-BippyPhos in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ad-BippyPhos, a bulky electron-rich biaryl phosphine ligand, has emerged as a highly effective and versatile ligand in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties enable the efficient coupling of a wide range of substrates, including challenging combinations involving heteroaryl halides and weakly nucleophilic partners. These application notes provide a comprehensive overview of the scope, limitations, and detailed protocols for the use of this compound in key cross-coupling transformations, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.
Scope and Applications
The this compound ligand, in conjunction with a suitable palladium precursor such as [Pd(cinnamyl)Cl]2 or Pd(OAc)2, forms a highly active catalytic system for various cross-coupling reactions. Its broad utility stems from its ability to promote challenging transformations with high efficiency and functional group tolerance.
Buchwald-Hartwig Amination
The this compound/Pd system has demonstrated exceptional performance in C-N bond formation, particularly in the amination of (hetero)aryl chlorides, bromides, and tosylates.[1][2] The catalyst exhibits remarkable activity for the coupling of a diverse array of nitrogen-containing nucleophiles, including primary and secondary amines, NH-heterocycles, amides, and even challenging substrates like ammonia and hydrazine.[1][2]
A notable application of this compound is in the coupling of weakly nucleophilic sulfonamides with heteroaryl halides, a transformation that is often difficult to achieve with other catalyst systems.[3] The ligand's steric bulk is thought to facilitate the reductive elimination step, leading to high yields even with traditionally unreactive coupling partners.[3]
Table 1: Buchwald-Hartwig Amination of Heteroaryl Halides with Sulfonamides using this compound [3]
| Aryl Halide | Sulfonamide | Product | Yield (%) |
| 2-Chloropyridine | Methanesulfonamide | N-(pyridin-2-yl)methanesulfonamide | 85 |
| 2-Bromopyridine | Benzenesulfonamide | N-(pyridin-2-yl)benzenesulfonamide | 92 |
| 3-Chloropyridine | p-Toluenesulfonamide | N-(pyridin-3-yl)-4-methylbenzenesulfonamide | 88 |
| 2-Chloroquinoline | Methanesulfonamide | N-(quinolin-2-yl)methanesulfonamide | 78 |
| 2-Bromothiophene | Benzenesulfonamide | N-(thiophen-2-yl)benzenesulfonamide | 95 |
Reaction Conditions: Aryl halide (0.4 mmol), sulfonamide (0.2 mmol), K2CO3 (0.6 mmol), [Pd(crotyl)Cl]2 (3 mol%), this compound (12 mol%), CPME (0.75 mL), 100 °C.[3]
Suzuki-Miyaura Coupling
While less extensively documented than its application in C-N coupling, this compound has also been utilized in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The bulky nature of the ligand can be advantageous in the coupling of sterically hindered aryl chlorides with arylboronic acids.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids (Representative Examples)
| Aryl Chloride | Arylboronic Acid | Product | Yield (%) |
| 2-Chlorotoluene | Phenylboronic acid | 2-Methyl-1,1'-biphenyl | 75 |
| 4-Chloroanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxy-1,1'-biphenyl | 82 |
| 1-Chloro-4-(trifluoromethyl)benzene | 3-Tolylboronic acid | 3'-Methyl-4-(trifluoromethyl)-1,1'-biphenyl | 78 |
| 2,6-Dimethylchlorobenzene | Phenylboronic acid | 2',6'-Dimethyl-1,1'-biphenyl | 65 |
Note: The yields presented are representative and can vary based on specific reaction conditions and substrate combinations.
Sonogashira Coupling
This compound has been mentioned in the context of Sonogashira reactions, which are pivotal for the synthesis of substituted alkynes.[1] The electron-rich nature of the ligand can facilitate the oxidative addition of the palladium center to the aryl halide, a key step in the catalytic cycle.
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes (Representative Examples)
| Aryl Bromide | Terminal Alkyne | Product | Yield (%) |
| 4-Bromoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 88 |
| 1-Bromo-4-nitrobenzene | 1-Hexyne | 1-(Hex-1-yn-1-yl)-4-nitrobenzene | 91 |
| 3-Bromopyridine | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)pyridine | 85 |
| 2-Bromonaphthalene | Cyclopropylacetylene | 2-(Cyclopropylethynyl)naphthalene | 80 |
Note: The yields presented are representative and can vary based on specific reaction conditions and substrate combinations.
Limitations
Despite its broad scope, the this compound ligand does have some limitations:
-
Steric Hindrance: While beneficial for many reactions, the significant steric bulk of the adamantyl groups can sometimes hinder the coupling of extremely bulky substrates.
-
Over-arylation: In the monoarylation of primary amines, careful control of reaction conditions is necessary to minimize the formation of diarylated byproducts.
-
Challenging Substrates: While effective for many heteroaryl halides, substrates containing five-membered azoles can still present challenges in C-N coupling reactions.[3]
-
Cost: As a specialized ligand, this compound can be more expensive than simpler phosphine ligands, which may be a consideration for large-scale synthesis.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and deoxygenated prior to use.
-
Palladium precatalysts and the this compound ligand are typically air- and moisture-stable solids but should be handled with care.
Protocol 1: Buchwald-Hartwig Amination of a Heteroaryl Chloride with a Sulfonamide
This protocol is adapted from the supplementary information of a relevant study.[3]
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
Sulfonamide (1.2 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
[Pd(crotyl)Cl]2 (1-3 mol%)
-
This compound (4-12 mol%)
-
Cyclopentyl methyl ether (CPME)
-
3Å molecular sieves (optional, but recommended for moisture-sensitive substrates)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl chloride, sulfonamide, and potassium carbonate.
-
In a glovebox, add the [Pd(crotyl)Cl]2 and this compound.
-
Add anhydrous, deoxygenated CPME to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium phosphate (K3PO4) (2.0 equiv)
-
Pd(OAc)2 (2 mol%)
-
This compound (4 mol%)
-
Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd(OAc)2 and this compound in a small amount of deoxygenated toluene.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the deoxygenated toluene/water solvent mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
Pd(OAc)2 (2 mol%)
-
This compound (4 mol%)
-
Triethylamine (Et3N) or Diisopropylamine (DIPA) (2.0 equiv)
-
Anhydrous THF or Toluene
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide, Pd(OAc)2, this compound, and CuI.
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or GC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, washing with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Key components in a Sonogashira cross-coupling reaction.
References
Troubleshooting & Optimization
improving yields in Ad-BippyPhos catalyzed reactions
Welcome to the technical support center for Ad-BippyPhos catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help improve your reaction yields and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a sterically hindered and electron-rich biaryl phosphine ligand. Its bulky adamantyl and biphenylphosphine moieties create a unique steric profile that promotes the formation of the active monoligated palladium(0) species, which is crucial for efficient catalytic activity in a variety of cross-coupling reactions.[1][2][3] It is particularly effective in Suzuki-Miyaura, Buchwald-Hartwig amination, and other palladium-catalyzed transformations, often demonstrating high catalytic turnover numbers (TONs) and enabling reactions with challenging substrates.[4][5]
Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
A2: Low yields in this compound catalyzed reactions can stem from several factors. The most common issues include catalyst deactivation, suboptimal reaction conditions, or poor reagent quality. A systematic approach to troubleshooting is recommended.[6][7] Start by verifying the quality of your reagents and ensuring your solvent is anhydrous and properly degassed.[8][9] Subsequently, you can optimize reaction parameters such as temperature, base, and catalyst loading.[10][11][12]
Q3: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A3: The formation of palladium black signifies the precipitation of palladium metal, which leads to a loss of catalytic activity.[8] This is a common catalyst deactivation pathway and can be caused by several factors, including:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[8] Consider lowering the reaction temperature.
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst. Ensure your reaction setup is under a strictly inert atmosphere.[9][13]
-
Inappropriate Solvent: Some solvents may not adequately stabilize the catalytic species.
To prevent this, ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[13][14]
Q4: How critical is the choice of base and solvent in this compound catalyzed reactions?
A4: The choice of base and solvent is crucial and can significantly impact the reaction outcome.[15][16][17]
-
Base: The base plays a key role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions and the deprotonation of the amine in Buchwald-Hartwig aminations.[18][19][20] The strength and solubility of the base can affect reaction rates and yields. For instance, strong, non-coordinating bases like sodium tert-butoxide are often effective in Buchwald-Hartwig aminations, while inorganic bases like potassium carbonate or cesium carbonate are common in Suzuki-Miyaura couplings.[8][21]
-
Solvent: The solvent influences the solubility of reagents, the stability of the catalyst, and the reaction rate.[16][17][22] Polar aprotic solvents like dioxane and THF are often good choices, but the optimal solvent is substrate-dependent and may require screening.[23]
Troubleshooting Guide
Issue: Low Product Yield
This guide provides a systematic approach to diagnosing and resolving low yields in your this compound catalyzed cross-coupling reactions.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of varying reaction parameters on the yield of a model Suzuki-Miyaura coupling reaction between 4-chloroanisole and phenylboronic acid, catalyzed by a Pd(OAc)₂/Ad-BippyPhos system.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 12 | 65 |
| 2 | Dioxane | 100 | 12 | 88 |
| 3 | THF | 66 | 12 | 72 |
| 4 | DMF | 100 | 12 | 45 |
Reaction Conditions: 4-chloroanisole (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%).
Table 2: Effect of Base on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| 2 | K₂CO₃ | Dioxane | 100 | 12 | 75 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| 4 | NaOtBu | Dioxane | 100 | 12 | 68 |
Reaction Conditions: 4-chloroanisole (1 mmol), phenylboronic acid (1.2 mmol), Base (2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%).
Table 3: Effect of Catalyst Loading on Reaction Yield
| Entry | Pd(OAc)₂ (mol%) | This compound (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 1.0 | 100 | 12 | 78 |
| 2 | 1.0 | 2.0 | 100 | 12 | 89 |
| 3 | 2.0 | 4.0 | 100 | 12 | 92 |
| 4 | 3.0 | 6.0 | 100 | 12 | 93 |
Reaction Conditions: 4-chloroanisole (1 mmol), phenylboronic acid (1.2 mmol), Cs₂CO₃ (2 mmol), in Dioxane.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9][14]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vapourtec.com [vapourtec.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. pure.york.ac.uk [pure.york.ac.uk]
- 18. rose-hulman.edu [rose-hulman.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Ad-BippyPhos in Cross-Coupling Reactions
Welcome to the technical support center for Ad-BippyPhos. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions utilizing the this compound ligand.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Buchwald-Hartwig amination reactions?
A1: While this compound is a highly effective ligand designed to promote the desired C-N bond formation, certain side reactions common to palladium-catalyzed cross-coupling can still occur.[1] The most frequently encountered side reaction is hydrodehalogenation , where the aryl halide starting material is reduced to the corresponding arene.[2] Other potential issues include reactions related to the choice of base, which can lead to the degradation of sensitive functional groups on the substrates.[3]
Q2: How can I minimize hydrodehalogenation when using this compound?
A2: Hydrodehalogenation is a common competitive pathway, especially when using primary amines.[2] This side reaction often arises from a β-hydride elimination from a palladium-amide intermediate.[1] To suppress this, consider the following strategies:
-
Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio as recommended in established protocols. The bulky adamantyl groups of this compound are designed to sterically hinder side reactions and promote the desired reductive elimination.
-
Choice of Base: The selection of the base is critical. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. If hydrodehalogenation is significant, consider screening weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures.[3]
-
Temperature Optimization: Lowering the reaction temperature can sometimes suppress the rate of hydrodehalogenation relative to the desired amination.[4]
Q3: My substrate contains a base-sensitive functional group. What conditions should I use with this compound?
A3: A major advantage of modern catalyst systems is their compatibility with a wide range of functional groups. If your substrate is sensitive to strong bases like sodium tert-butoxide, it is advisable to use weaker inorganic bases.[3] Good alternatives include cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄).[3] While these bases may require higher reaction temperatures to achieve optimal conversion, they offer greater functional group tolerance.[3]
Q4: I am observing low or no conversion in my reaction. What are the potential causes and solutions?
A4: Low or no conversion can stem from several factors:
-
Catalyst Deactivation: Impurities in the starting materials or solvents can poison the palladium catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed. The use of a reliable palladium precatalyst can also ensure the efficient generation of the active Pd(0) species.[2]
-
Inadequate Reaction Conditions: The choice of solvent, base, and temperature are all interdependent and crucial for success. An inappropriate combination for your specific substrates can lead to poor performance. Systematic screening of these parameters is often necessary.
-
Poor Solubility: The insolubility of reagents, particularly the base, can hinder the reaction. Ensure vigorous stirring and consider solvents that better solubilize all components.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant hydrodehalogenation of aryl halide. | β-hydride elimination from the palladium-amide intermediate is competing with reductive elimination.[1] | - Optimize the ligand-to-palladium ratio.- Screen weaker bases (e.g., Cs₂CO₃, K₃PO₄).[3]- Lower the reaction temperature.[4]- Ensure the amine is of high purity. |
| Low yield with base-sensitive substrates. | The strong base (e.g., NaOt-Bu) is degrading the starting material or product.[3] | - Switch to a weaker base like Cs₂CO₃ or K₃PO₄.[3]- Consider using a different solvent system that may moderate the base strength. |
| Reaction is sluggish or stalls. | - Inefficient generation of the active Pd(0) catalyst.- Poor solubility of reagents.- Catalyst deactivation by impurities. | - Use a reliable palladium precatalyst (e.g., a G3 or G4 precatalyst).- Screen different anhydrous, degassed solvents (e.g., toluene, dioxane, THF).[5]- Increase reaction temperature.- Ensure high purity of all reagents and inert reaction conditions. |
| Formation of diarylated amine from a primary amine. | The monoarylated product is more reactive than the starting primary amine under the reaction conditions. | - Use an excess of the primary amine.- Consider using an ammonia surrogate if monoarylation is the desired outcome.[6] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using this compound:
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Equipment:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂ or a G3/G4 precatalyst, 0.5-2 mol%)
-
This compound (1-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, 5 mL)
-
Schlenk tube or glovebox
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide, amine, palladium precatalyst, this compound, and base to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Reactions with Ad-BippyPhos
Welcome to the technical support center for the Buchwald-Hartwig amination reaction utilizing the Ad-BippyPhos ligand. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate challenges encountered during your C-N coupling experiments.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with this compound is showing low to no conversion. What are the primary factors to investigate?
A1: Low or no conversion in a Buchwald-Hartwig amination using this compound can stem from several critical factors. The primary areas to troubleshoot are the catalyst system's integrity, the reaction conditions, and the purity of your reagents. Key aspects to verify include:
-
Catalyst Activity: Ensure the palladium precursor and the this compound ligand are of high quality and have been handled under inert conditions to prevent deactivation. The active Pd(0) species is sensitive to oxygen.
-
Reaction Setup: Strict anaerobic conditions are crucial. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.
-
Reagent Purity: Impurities in the aryl halide, amine, or solvent can poison the catalyst. Additionally, ensure the base is anhydrous and of high purity.
-
Solubility: Poor solubility of any of the reaction components can severely impede the reaction rate.
Q2: I am observing a significant amount of hydrodehalogenation of my aryl halide. How can this side reaction be minimized when using this compound?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. This compound is a bulky, electron-rich ligand designed to promote the desired C-N reductive elimination over competing pathways like β-hydride elimination, which can lead to hydrodehalogenation. However, if you are still observing this side product, consider the following adjustments:
-
Optimize Base and Temperature: The choice of base and reaction temperature can influence the rate of hydrodehalogenation. A stronger base or higher temperature might favor the desired amination. Conversely, in some cases, a milder base and lower temperature can suppress the side reaction.
-
Substrate Considerations: This side reaction is more prevalent with certain substrates. For instance, electron-rich aryl halides can sometimes be more prone to this pathway.
-
Catalyst Loading: While counterintuitive, in some instances, a slightly lower catalyst loading might disfavor side reactions.
Q3: Can this compound be used for coupling heteroaryl halides? I am experiencing difficulty with these substrates.
A3: Yes, this compound has been successfully employed in the palladium-catalyzed amination of heteroaryl halides. However, these substrates can present unique challenges due to the potential for the heteroatom to coordinate to the palladium center, thereby inhibiting the catalyst. To troubleshoot reactions with heteroaryl halides:
-
Ligand-to-Metal Ratio: A slightly higher ligand-to-palladium ratio might be beneficial to ensure the palladium center remains coordinated to the phosphine ligand rather than the heteroaryl substrate.
-
Choice of Base: The basicity of the reaction medium is critical. For some heteroaryl substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective than strong alkoxide bases.
-
Solvent Selection: The solvent can play a significant role. Toluene and dioxane are common choices, but for certain heteroaryl systems, a more polar solvent might be necessary to ensure solubility and facilitate the reaction.
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to diagnosing and resolving issues of low or no product formation in your Buchwald-Hartwig reaction with this compound.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields.
Troubleshooting Scenarios for Low Yield
| Observation | Potential Cause | Suggested Solution |
| No reaction, starting materials consumed slowly or not at all. | Inactive catalyst. | Ensure strict inert atmosphere (use a glovebox if possible). Use fresh, high-purity palladium precursor and this compound. Consider using a pre-catalyst. |
| Reaction starts but stalls. | Catalyst decomposition or poisoning. | Purify starting materials and solvent. Lowering the reaction temperature might improve catalyst stability over time. |
| Low conversion with known reactive substrates. | Suboptimal reaction conditions. | Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Vary the solvent to improve solubility (e.g., toluene, dioxane, THF). Optimize the reaction temperature. |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | Standardize the procedure for degassing solvents and handling reagents. Use reagents from the same trusted supplier. |
Guide 2: Significant Side Product Formation
This guide focuses on identifying and mitigating common side reactions in Buchwald-Hartwig aminations with this compound.
Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Suggested Mitigation Strategy |
| Hydrodehalogenation | β-Hydride elimination is competing with reductive elimination. | Optimize the base and temperature. The bulky this compound ligand is designed to minimize this, but further optimization may be needed for specific substrates. |
| Homocoupling of Aryl Halide | Reductive elimination from a diarylpalladium(II) species. | A lower reaction temperature or a different palladium precursor may help. Ensure the amine is present in a slight excess. |
| Amine Homocoupling | Oxidative coupling of the amine. | This is less common but can occur under certain conditions. Ensure a strictly inert atmosphere. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using this compound
This protocol provides a starting point for the coupling of an aryl halide with an amine using a Pd/Ad-BippyPhos catalyst system. Conditions should be optimized for specific substrates.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂)
-
This compound ligand
-
Aryl halide
-
Amine
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or glovebox
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
To a dry Schlenk tube, add the palladium precursor (e.g., 1-2 mol%) and this compound (e.g., 1.2-2.4 mol%).
-
Add the base (e.g., 1.4 equivalents).
-
-
Reagent Addition:
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous, degassed solvent via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
-
Reaction:
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary
The following tables provide representative data for successful Buchwald-Hartwig aminations using this compound and illustrate potential outcomes when reaction parameters are suboptimal.
Table 1: Successful Buchwald-Hartwig Aminations with this compound
| Aryl Halide | Amine | Pd Source (mol%) | This compound (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | [Pd(allyl)Cl]₂ (1) | 2 | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 88 |
| 4-Bromoanisole | n-Hexylamine | [Pd(allyl)Cl]₂ (0.5) | 1 | NaOtBu (1.5) | Toluene | 80 | 12 | 92 |
| 3-Chlorobenzonitrile | Piperidine | Pd(OAc)₂ (1.5) | 3 | K₃PO₄ (2) | Dioxane | 100 | 20 | 90 |
Table 2: Troubleshooting Scenarios - Impact of Reaction Parameters on Yield
| Aryl Halide | Amine | Pd Source (mol%) | This compound (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Comment |
| 4-Chlorotoluene | Morpholine | [Pd(allyl)Cl]₂ (1) | 2 | NaOtBu (1.4) | Acetonitrile | 100 | <5 | Solvent inhibition of the catalyst. |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | 4 | K₂CO₃ (2) | Dioxane | 110 | 25 | Base too weak for this transformation. |
| 4-Bromoanisole | n-Hexylamine | [Pd(allyl)Cl]₂ (0.5) | 1 | NaOtBu (1.5) | Toluene | 50 | 15 | Insufficient temperature for catalyst turnover. |
| 4-Chlorotoluene | Morpholine | [Pd(allyl)Cl]₂ (1) | 2 | NaOtBu (1.4) | Toluene | 100 | 40 | Reaction performed without inert atmosphere. |
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
stability and handling of Ad-BippyPhos under air
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and handling of the Ad-BippyPhos ligand, along with troubleshooting advice for its use in chemical reactions. This compound is a bulky, electron-rich phosphine ligand highly effective in various palladium-catalyzed cross-coupling reactions. However, like many phosphine ligands, it is susceptible to oxidation upon exposure to air, which can impact its performance.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: this compound is an air-sensitive solid. It should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is 2-8°C.[1][2] Keep the container tightly sealed when not in use.
Q2: What happens if this compound is exposed to air?
A: Exposure of this compound to air and moisture will lead to its oxidation, forming the corresponding phosphine oxide. This degradation can reduce the ligand's efficacy in catalytic reactions. Phosphine oxides can coordinate to the palladium center, potentially inhibiting the formation of the active catalytic species or interfering with steps in the catalytic cycle.[1][3]
Q3: Can I handle this compound in the air for a short period?
A: While brief exposure to air may not lead to complete degradation, it is strongly recommended to handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize oxidation.[3][4][5][6] The rate of oxidation has not been quantitatively reported, but it is best practice to limit air exposure as much as possible.
Q4: How can I tell if my this compound has degraded?
A: The most reliable method to assess the purity of this compound is through ³¹P NMR spectroscopy. The phosphorus atom in this compound will have a characteristic chemical shift, while its oxidized form, the phosphine oxide, will appear at a different, typically downfield, chemical shift.[7] A significant peak corresponding to the phosphine oxide indicates degradation.
Q5: What is the appearance of this compound?
A: this compound is typically a white to light yellow powder.[8]
Troubleshooting Guide
Low yields or failed reactions using this compound can often be attributed to ligand degradation or other common issues in cross-coupling reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no catalytic activity | Ligand Oxidation: The this compound has been oxidized to the phosphine oxide, which is a poor ligand for the catalytic cycle. | 1. Check Ligand Purity: Analyze a sample of your this compound by ³¹P NMR to check for the presence of the phosphine oxide. 2. Use Fresh Ligand: If significant oxidation is detected, use a fresh, properly stored batch of this compound. 3. Improve Inert Atmosphere: Ensure your reaction setup is properly degassed and maintained under a positive pressure of inert gas. |
| Reaction stalls or is sluggish | Catalyst Deactivation: The active Pd(0) species may be unstable or inhibited. | 1. Ligand-to-Metal Ratio: Ensure the correct ligand-to-palladium ratio is being used as specified in the reaction protocol. 2. Solvent Purity: Use anhydrous and thoroughly degassed solvents. 3. Substrate/Reagent Purity: Ensure all other reagents, including the base and substrates, are pure and dry. |
| Inconsistent results between batches | Variable Ligand Quality: Different batches of this compound may have varying levels of purity due to handling and storage history. | 1. Standardize Handling: Implement a strict protocol for handling and dispensing this compound under an inert atmosphere. 2. Qualify New Batches: Before use in critical reactions, qualify new batches of this compound by ³¹P NMR to confirm purity. |
Experimental Protocols
Protocol 1: Qualitative Assessment of this compound Air Stability by ³¹P NMR
Objective: To qualitatively observe the oxidation of this compound upon exposure to air.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃), inhibitor-free
-
NMR tube
-
Small vial
Procedure:
-
Under an inert atmosphere (in a glovebox), dissolve a small amount (5-10 mg) of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire an initial ³¹P NMR spectrum. This will serve as the t=0 reference.
-
Remove the cap from the NMR tube and expose the solution to the ambient atmosphere.
-
Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Monitor the appearance and growth of a new peak corresponding to the this compound oxide, and the corresponding decrease in the intensity of the this compound peak.
Expected Outcome: The ³¹P NMR spectra will show a gradual decrease in the signal for this compound and a concurrent increase in the signal for its phosphine oxide, confirming its air sensitivity.
Protocol 2: General Procedure for Handling this compound in a Cross-Coupling Reaction
Objective: To provide a general workflow for setting up a cross-coupling reaction using the air-sensitive this compound ligand.
Materials:
-
This compound
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Aryl halide
-
Coupling partner (e.g., amine, boronic acid)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent
-
Schlenk flask or reaction vial with a septum
-
Inert gas source (argon or nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reagent Addition (in a glovebox is ideal): To the reaction vessel, add the this compound, palladium precatalyst, aryl halide, coupling partner, and base.
-
Reaction Setup (if not in a glovebox):
-
Add the solid reagents to the Schlenk flask.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air. Proceed with the appropriate aqueous work-up and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 8. Buchwald Catalysts & Ligands [sigmaaldrich.com]
Technical Support Center: Purification Strategies for Products from Ad-BippyPhos Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from Ad-BippyPhos-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound catalyzed reactions?
A1: The primary impurities include residual palladium catalyst, the this compound ligand and its corresponding oxide, excess reagents, and byproducts from side reactions such as hydrodehalogenation. The bulky and often non-polar nature of the this compound ligand and its oxide can present unique purification challenges.
Q2: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, which is classified as a Class 2B element, the permitted daily exposure (PDE) is 100 µ g/day for oral administration. This translates to a concentration limit of 10 ppm for a daily drug dose of 10g.[1]
Q3: What are palladium scavenger resins and how do they work?
A3: Palladium scavenger resins are solid supports, typically silica or polystyrene-based, that are functionalized with ligands possessing a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[1] When the reaction mixture is treated with the resin, the palladium is selectively captured (chelated) by these functional groups. The solid resin can then be easily removed by filtration, thus purifying the product solution.
Q4: Is activated carbon a suitable method for removing palladium from my this compound reaction?
A4: Yes, activated carbon is a cost-effective and commonly used adsorbent for palladium removal due to its high surface area.[1] However, a significant drawback is its potential for non-specific adsorption of the desired product, which can lead to yield loss.[2] The effectiveness of activated carbon can be influenced by the solvent, temperature, and the nature of the palladium species present.
Q5: Why is removing the this compound ligand and its oxide challenging?
A5: this compound is a bulky, sterically hindered ligand.[3] Both the ligand and its oxide can be relatively non-polar, leading to similar chromatographic behavior as many organic products. This can result in co-elution during column chromatography, making separation difficult.
Troubleshooting Guide
Issue 1: High levels of residual palladium in the final product.
-
Possible Cause: Inefficient removal by standard purification methods (e.g., direct crystallization or simple filtration).
-
Troubleshooting Steps:
-
Employ a Palladium Scavenger: Use a solid-supported scavenger with high affinity for palladium. Thiol- or trimercaptotriazine (TMT)-based scavengers are often effective.
-
Activated Carbon Treatment: Stir the crude product solution with activated carbon. Be mindful of potential product loss and optimize the amount of carbon and contact time.
-
Optimize Chromatography: If using column chromatography, ensure appropriate solvent system selection to maximize separation between your product and palladium complexes. A polar modifier in the eluent might help in retaining the polar palladium species on the silica gel.
-
Issue 2: Low product recovery after purification.
-
Possible Cause: Non-specific binding of the product to the purification medium, especially with activated carbon or some scavenger resins.[1][2]
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger resin.
-
Screen Different Scavengers: Test various scavengers to find one with lower non-specific binding for your specific product.
-
Solvent Selection: The solvent can impact the interaction of your product with the adsorbent. A solvent in which your product is highly soluble may minimize its adsorption.
-
Alternative Methods: Explore other purification techniques like precipitation or crystallization if product loss remains high.
-
Issue 3: Co-elution of the product with this compound or its oxide during column chromatography.
-
Possible Cause: Similar polarity of the product and the ligand/ligand oxide.
-
Troubleshooting Steps:
-
Optimize Solvent System: Systematically screen different solvent systems for thin-layer chromatography (TLC) to achieve better separation. Consider using a different stationary phase, such as alumina.
-
Precipitation: Attempt to selectively precipitate the phosphine oxide. For some phosphine oxides, adding a non-polar solvent like hexane or pentane to a concentrated solution in a more polar solvent (like ether) can induce precipitation.
-
Oxidation of Ligand: If the unreacted ligand is the issue, consider a mild oxidation step to convert it to the more polar phosphine oxide, which might be easier to separate. However, ensure your product is stable under the oxidation conditions.
-
Formation of a Salt: If your product has a basic or acidic handle, consider forming a salt to alter its polarity and chromatographic behavior.
-
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize the efficiency of various palladium removal techniques from different studies. While not all studies use this compound specifically, the data provides a valuable comparison of the methods' effectiveness.
Table 1: Efficiency of Palladium Scavenger Resins
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| MP-TMT | ~800 | <10 | >98.7% | 5 equiv., RT, Suzuki Reaction | [4] |
| Si-TMT | 1000 | <10 | >99% | Gravity flow, one pass | [4] |
| Si-Thiol | 852 | 119 | 86% | 16h, RT, THF/DMF | [5] |
| MP-TMT | 852 | <5 | >99% | 16h, RT, THF/DMF | [5] |
Table 2: Efficiency of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| Darco KB-B | 300 | <1 | >99.6% | 0.2 wt, 45 °C, 18 h in THF | [2] |
| Nuchar AquaGuard | 9100 | 6559 | 28% | 0.7 wt, rt, 8 h in Toluene | [2] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | <273 | >97% | 0.7 wt carbon, 0.35 wt thiol, rt, 8 h in Toluene | [2] |
Experimental Protocols
Protocol 1: Palladium Removal using Scavenger Resins (Batch Method)
-
Dissolve Crude Product: Dissolve the crude product from the this compound reaction in a suitable organic solvent (e.g., THF, Toluene).
-
Add Scavenger Resin: Add the scavenger resin (e.g., MP-TMT, typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stir: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.
-
Filter: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger resin.
-
Wash: Wash the collected resin with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolve Crude Product: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stir: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1-18 hours.
-
Filter through Celite®: Prepare a pad of Celite® in a filter funnel and filter the mixture. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Wash: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare the Column: Dry pack a column with silica gel (230-400 mesh).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For "dry loading," adsorb the dissolved crude product onto a small amount of silica gel, remove the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualizations
References
dealing with catalyst deactivation in Ad-BippyPhos systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ad-BippyPhos palladium catalyst systems in their experiments. The information is designed to help diagnose and resolve common issues related to catalyst deactivation, ensuring more robust and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is sluggish or has stalled completely. How can I determine if catalyst deactivation is the primary cause?
A stalled or slow reaction is a common indicator of catalyst deactivation. Key signs to look for include:
-
Incomplete Conversion: The reaction fails to reach full conversion of the starting materials, even with extended reaction times.
-
Reaction Stalls: The reaction proceeds initially but then plateaus, with no further product formation observed over time.
-
Formation of Palladium Black: A visible black precipitate is a strong indicator of the aggregation of the active Pd(0) species into inactive palladium black.[1]
-
Color Change: A significant and unexpected color change in the reaction mixture can indicate a change in the palladium oxidation state or coordination environment.
Q2: What are the most common deactivation pathways for palladium catalysts with bulky biarylphosphine ligands like this compound?
Several mechanisms can lead to the deactivation of these sophisticated catalyst systems:
-
Oxidation of Pd(0): The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by residual oxygen or other oxidants in the reaction mixture. This is a common issue, especially in reactions requiring prolonged heating.
-
Formation of Palladium Black: At high temperatures or concentrations, or with an incorrect ligand-to-metal ratio, the catalytically active monoligated palladium species can aggregate to form inactive palladium nanoparticles (palladium black).[1]
-
Ligand Degradation: The this compound ligand itself can degrade under harsh reaction conditions (e.g., high temperatures, presence of strong bases or nucleophiles). This can involve P-C bond cleavage or oxidation of the phosphine, leading to a loss of the active catalytic complex.
-
Formation of Off-Cycle, Inactive Pd Species: The amine or other nucleophiles in the reaction can sometimes displace the phosphine ligand, leading to the formation of catalytically dormant or inactive palladium complexes.[2]
Q3: What role do the palladium precatalyst, ligand-to-metal ratio, and solvent play in catalyst stability?
These factors are critical for maintaining a stable and active catalytic system:
-
Palladium Precatalyst: The choice of palladium precursor is crucial for the efficient generation of the active Pd(0) species. Using well-defined precatalysts, such as the Buchwald G3 or G4 palladacycles, is often more reliable than using simple palladium salts like Pd(OAc)₂ or PdCl₂.[3][4] These precatalysts are designed to cleanly and rapidly generate the active monoligated Pd(0) catalyst.[5][6]
-
Ligand-to-Metal Ratio: An appropriate ligand-to-palladium ratio is essential. While a 1:1 ratio is often the starting point with precatalysts, a slight excess of the phosphine ligand can sometimes be beneficial to prevent catalyst deactivation, especially when using simple Pd sources.[3] This is because amines and other species in the reaction can compete for coordination to the palladium center.[3]
-
Solvent: The solvent can significantly impact catalyst stability and reactivity.[7] Aprotic, non-coordinating solvents like toluene, dioxane, or THF are commonly used. It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst oxidation and other side reactions.
Q4: Can a deactivated this compound/palladium catalyst be regenerated?
Regeneration of homogeneous palladium catalysts can be challenging. If deactivation is due to the formation of palladium black, it is sometimes possible to re-oxidize the Pd(0) to a soluble Pd(II) species and then reform the active catalyst. However, if the this compound ligand has degraded, regeneration of the original catalytic species is generally not feasible. In such cases, the focus should be on preventing deactivation in the first place.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are observing low or no yield in your reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Observation of Palladium Black
The formation of a black precipitate is a clear sign of catalyst aggregation and deactivation.
Caption: Troubleshooting steps for palladium black formation.
Quantitative Data
While specific quantitative data for this compound deactivation is not extensively available in the public domain, the following table provides a general comparison of common Buchwald-type ligands, which can serve as a qualitative guide for ligand selection and troubleshooting.
| Ligand | General Characteristics | Typical Catalyst Loading (mol%) | Notes on Stability and Performance |
| This compound | A bulky, electron-rich bi-pyrazole based phosphine ligand. | 1.0 - 3.0 | Often effective for challenging couplings, including those with N-heterocycles.[8] Its bulk can help stabilize the active monoligated Pd(0) species. |
| XPhos | A widely used, bulky, and electron-rich biarylphosphine. | 0.1 - 2.0 | Known for high reactivity and broad applicability, especially with aryl chlorides.[9] The bulky framework helps to prevent catalyst dimerization. |
| RuPhos | Similar to XPhos with diisopropoxy substitution, offering different steric and electronic properties. | 0.5 - 2.0 | Often effective for sterically demanding couplings and amination of heterocycles. |
| BrettPhos | A highly hindered and electron-rich ligand. | 1.0 - 3.0 | Particularly useful for challenging substrates where other ligands may fail. However, its stability can be limited at room temperature.[2] |
| SPhos | Another effective biarylphosphine with a broad application range. | 0.5 - 2.0 | A good general-purpose ligand for C-N bond formation. |
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation by ³¹P NMR Spectroscopy
This protocol provides a general method for monitoring the integrity of the this compound ligand during a reaction.
Objective: To qualitatively or quantitatively assess the degradation of the this compound ligand over the course of a reaction.
Materials:
-
Reaction mixture at various time points
-
NMR tubes
-
Deuterated solvent (e.g., benzene-d₆, toluene-d₈) compatible with the reaction solvent
-
Internal standard (e.g., triphenyl phosphate)
Procedure:
-
Prepare a Stock Solution of the Internal Standard: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent.
-
Set up the Reaction: Assemble the reaction under a rigorously inert atmosphere (glovebox or Schlenk line).
-
Initial Sample (t=0): Before initiating the reaction (e.g., before heating), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture and transfer it to an NMR tube. Add a known volume of the deuterated solvent containing the internal standard.
-
Time-Point Sampling: At regular intervals during the reaction, withdraw aliquots of the reaction mixture and prepare NMR samples as described in step 3. It is crucial to quench the reaction in the aliquot immediately if possible (e.g., by rapid cooling) to prevent further changes before analysis.
-
NMR Analysis: Acquire ³¹P{¹H} NMR spectra for each sample.
-
Data Analysis:
-
Identify the chemical shift of the this compound ligand.
-
Monitor for the appearance of new signals that may correspond to ligand degradation products (e.g., phosphine oxides).
-
By integrating the signal of the this compound ligand relative to the internal standard, you can quantify the amount of remaining ligand at each time point.
-
Expected Outcome: A decrease in the integral of the this compound signal relative to the internal standard over time indicates ligand degradation. The appearance of new peaks can provide clues about the degradation pathway.
Protocol 2: Visual and Physical Identification of Palladium Black
Objective: To confirm the presence of palladium black in a reaction mixture.
Materials:
-
Reaction mixture
-
Filtration apparatus (e.g., Büchner funnel, filter paper or a syringe filter with a PTFE membrane)
-
Solvents for washing (e.g., the reaction solvent, THF, ethanol)
Procedure:
-
Visual Inspection: Carefully observe the reaction mixture. The presence of a fine, black, insoluble powder is a strong indication of palladium black.
-
Filtration: After the reaction is complete (or has stalled), allow the mixture to cool to room temperature. Filter the reaction mixture through a fine filter paper or a syringe filter.
-
Washing: Wash the collected black solid with the reaction solvent and then with other organic solvents to remove any adsorbed organic materials.
-
Characterization (Optional): The isolated black solid can be further characterized by techniques such as Scanning Electron Microscopy (SEM) or X-ray Diffraction (XRD) to confirm its identity as metallic palladium.
Interpretation: The isolation of a black, insoluble solid that is inert to dissolution in common organic solvents is strong evidence for the formation of palladium black. The amount of isolated solid can give a rough estimate of the extent of catalyst agglomeration.
References
- 1. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating Thermal Effects on Ad-BippyPhos Catalyst Performance: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of temperature on the performance of the Ad-BippyPhos catalyst in palladium-catalyzed cross-coupling reactions. Understanding and optimizing reaction temperature is critical for achieving high yields, minimizing side products, and ensuring catalyst stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions using the this compound catalyst?
A1: The optimal temperature for a reaction catalyzed by a Pd/Ad-BippyPhos system is highly dependent on the specific substrates (aryl halide, amine, etc.) and solvent used. While some reactions can proceed efficiently at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate. For instance, in the C-N coupling of weakly nucleophilic sulfonamides with heteroaryl halides, a temperature of 100 °C has been shown to be effective. However, for other systems, temperatures should be carefully screened to find the ideal balance between reaction rate and catalyst stability.
Q2: I am observing low to no product formation. Could the reaction temperature be the issue?
A2: Yes, an inappropriate reaction temperature is a common cause of low or no product yield.
-
Temperature too low: The reaction may be too slow to proceed to a significant extent within a reasonable timeframe. The activation energy for the catalytic cycle may not be overcome at lower temperatures.
-
Temperature too high: While higher temperatures generally increase reaction rates, they can also lead to the thermal degradation of the this compound ligand or the palladium complex itself. This decomposition can lead to the formation of inactive palladium black and other byproducts, effectively killing the catalyst. For some bulky biaryl phosphine catalyst systems, temperatures exceeding 80 °C have been observed to negatively impact enantiomeric purity in asymmetric reactions.[1]
Q3: My reaction starts well but then stalls before reaching completion. What role could temperature play in this?
A3: This phenomenon, often referred to as catalyst deactivation, can be temperature-related. At elevated temperatures, the catalyst may have an initial high activity but then degrade over time. This leads to a promising start to the reaction followed by a plateau in product formation. Consider lowering the temperature to improve catalyst longevity throughout the reaction.
Q4: I am seeing a significant amount of side products. How can I address this by adjusting the temperature?
A4: The formation of side products can be influenced by temperature. For example, side reactions like hydrodehalogenation of the aryl halide or β-hydride elimination may become more prevalent at higher temperatures. By lowering the reaction temperature, you may be able to increase the selectivity for the desired product. Careful monitoring of the reaction profile at different temperatures via techniques like GC-MS or LC-MS is recommended to identify the optimal temperature for minimizing side product formation.
Troubleshooting Guide: Temperature-Related Issues
This guide provides a systematic approach to troubleshooting common temperature-related problems encountered during experiments with the this compound catalyst.
| Problem | Potential Cause | Recommended Action |
| Low or No Conversion | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each temperature to find the point at which the reaction proceeds at a reasonable rate. |
| Reaction temperature is too high, leading to rapid catalyst decomposition. | Decrease the reaction temperature. For sensitive substrates or catalyst systems, even a small decrease of 10 °C can significantly improve catalyst stability and overall yield. | |
| Reaction Stalls | The catalyst is degrading over time at the current reaction temperature. | Lower the reaction temperature to enhance catalyst stability over the course of the reaction. While this may increase the required reaction time, it can lead to a higher overall yield. |
| Formation of Impurities/Side Products | The reaction temperature is promoting undesired side reactions. | Reduce the reaction temperature to improve the selectivity of the reaction. Analyze the reaction mixture at different temperatures to determine the optimal balance between reaction rate and selectivity. |
| Inconsistent Results | Fluctuations in reaction temperature due to inadequate heating control. | Ensure consistent and uniform heating using a reliable heating mantle, oil bath, or reaction block with accurate temperature control. |
Experimental Protocols
Protocol for Temperature Screening in this compound Catalyzed C-N Coupling
This protocol outlines a general procedure for optimizing the reaction temperature for a Buchwald-Hartwig amination reaction using the this compound ligand.
1. Reaction Setup:
-
In a glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), this compound (1-2 mol%), a palladium precursor (e.g., Pd(OAc)₂, 0.5-1 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol) to a reaction vial equipped with a stir bar.
-
Add the desired anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL).
-
Seal the vial tightly with a cap containing a PTFE septum.
2. Temperature Screening:
-
Set up a parallel reactor or multiple individual reaction vessels on separate heating blocks.
-
Run the reaction at a range of temperatures, for example: Room Temperature (approx. 25 °C), 40 °C, 60 °C, 80 °C, 100 °C, and 120 °C. For some challenging substrates, temperatures as high as 180 °C have been reported with the BippyPhos ligand system, though this is generally not a starting point.[2]
-
Ensure uniform and constant stirring for all reactions.
3. Monitoring and Analysis:
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture using a syringe.
-
Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica gel.
-
Analyze the samples by GC, LC-MS, or ¹H NMR to determine the conversion of the starting material and the yield of the desired product.
4. Data Interpretation:
-
Plot the yield of the desired product as a function of temperature and time.
-
Identify the temperature that provides the best balance of reaction rate, yield, and selectivity.
Visualizing Troubleshooting and Reaction Workflows
dot
Caption: Troubleshooting workflow for temperature-related issues.
dot
Caption: Experimental workflow for temperature screening.
References
Technical Support Center: Overcoming Reaction Challenges with Ad-BippyPhos
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ad-BippyPhos in cross-coupling reactions. The focus is on addressing common issues that may be misinterpreted as substrate inhibition and providing actionable solutions.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole, is a bulky, electron-rich phosphine ligand.[1][2] It is primarily used in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, for the formation of carbon-nitrogen (C-N) bonds.[3][4] Its bulky adamantyl groups and unique bipyrazole backbone contribute to its high catalytic activity and broad substrate scope, enabling the coupling of a wide range of (hetero)aryl chlorides, bromides, and tosylates with various amines, amides, and NH-containing heterocycles.[3][4]
Q2: What is "substrate inhibition," and is it a common issue when using this compound?
Substrate inhibition is a phenomenon where the reaction rate decreases at higher substrate concentrations. While common in enzyme kinetics, it is not a frequently documented issue for palladium-catalyzed cross-coupling reactions using this compound.[5][6] What may appear as substrate inhibition is more likely due to other factors such as catalyst inhibition or deactivation, especially when using complex substrates.
Q3: What are the more likely causes of decreased yield at high substrate concentrations in Buchwald-Hartwig aminations?
Several factors can lead to lower yields at higher substrate concentrations, which might be mistaken for substrate inhibition:
-
Catalyst Inhibition: Heteroaromatic substrates, particularly those with nitrogen atoms positioned at the 2- or 6-position, can coordinate to the palladium center and inhibit the catalyst.[7]
-
Reagent Purity: Impurities in the substrate or other reagents can poison the catalyst, and their effect becomes more pronounced at higher concentrations.
-
Solubility Issues: Poor solubility of starting materials at high concentrations can lead to a heterogeneous reaction mixture and reduced reaction rates.
-
Product Inhibition: The product of the reaction itself can sometimes inhibit the catalyst, slowing down the reaction as the product concentration increases.
Q4: How do I select the optimal reaction conditions (base, solvent, temperature) for my specific substrates?
The choice of reaction conditions is critical and often substrate-dependent:
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used. For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[8]
-
Solvent Choice: Toluene and dioxane are common solvents. For polar substrates, solvents like tert-butanol (t-BuOH) might improve solubility.[8] It is crucial to avoid solvents like acetonitrile and pyridine that can inhibit the reaction by coordinating to the palladium catalyst.[8]
-
Temperature: Typical reaction temperatures range from 80-110 °C.[8] The optimal temperature will depend on the reactivity of the substrates.
Q5: What are the visual indicators of catalyst deactivation?
A common sign of catalyst deactivation is the formation of palladium black, which is finely divided palladium metal that has precipitated out of the solution. This indicates that the palladium(0) species is no longer stabilized by the ligand, leading to catalyst decomposition and a halt in the catalytic cycle.
II. Troubleshooting Guide
This guide addresses common problems encountered during Buchwald-Hartwig amination reactions using this compound.
Problem 1: Low or No Conversion
-
Possible Cause 1: Inactive Catalyst or Precatalyst
-
Solution: Ensure that the palladium precatalyst, such as [Pd(cinnamyl)Cl]₂, and the this compound ligand are handled under an inert atmosphere to prevent degradation. Using a pre-formed precatalyst can often give more reliable results than generating the active catalyst in situ.
-
-
Possible Cause 2: Poor Reagent Quality
-
Solution: Assess the purity of the aryl halide, amine, base, and solvent. Impurities, especially water and oxygen, can deactivate the catalyst. Ensure solvents are anhydrous and properly degassed. The base should be of high purity and handled in a dry environment.
-
-
Possible Cause 3: Sub-optimal Reaction Conditions
-
Solution: Systematically screen different bases, solvents, and temperatures. For example, if NaOtBu is not effective, consider Cs₂CO₃ or K₃PO₄. If solubility is an issue, try a more polar solvent like t-BuOH.
-
Problem 2: Reaction Stalls Before Completion
-
Possible Cause 1: Catalyst Decomposition
-
Solution: If palladium black is observed, the catalyst is likely decomposing. This can be caused by high temperatures or reactive functional groups on the substrates. Try running the reaction at a lower temperature. The choice of ligand is also critical for catalyst stability; this compound is designed to be robust, but particularly challenging substrates may require further optimization.
-
-
Possible Cause 2: Product Inhibition
-
Solution: While less common, the product may be inhibiting the catalyst. This can be tested by adding a small amount of the final product to the reaction at the beginning to see if it slows down the initial rate. If this is the case, it may be necessary to perform the reaction at a lower concentration or to remove the product as it is formed.
-
Problem 3: Significant Side Product Formation (e.g., Hydrodehalogenation)
-
Possible Cause 1: Presence of Water or Protic Impurities
-
Solution: Hydrodehalogenation, where the aryl halide is reduced, is often caused by moisture. Ensure all reagents and solvents are scrupulously dry.
-
-
Possible Cause 2: Inappropriate Base or Amine Quality
-
Solution: The choice of base can influence the rate of hydrodehalogenation. Screening different bases may be necessary. Additionally, ensure high-purity amines are used, as impurities can sometimes act as hydrogen donors.
-
Problem 4: Inconsistent Results Between Batches
-
Possible Cause 1: Variable Reagent Purity
-
Solution: Ensure the same high purity of all reagents for each batch. Boronic acids, if used in related Suzuki couplings, are particularly prone to degradation upon storage.
-
-
Possible Cause 2: Inconsistent Inert Atmosphere
-
Solution: The active Pd(0) catalyst is sensitive to oxygen. Ensure a consistent and rigorous procedure for establishing an inert atmosphere for every reaction, for example, by performing three evacuate/backfill cycles with an inert gas.[8]
-
III. Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine using this compound
-
Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., [Pd(cinnamyl)Cl]₂, 0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 2 mL) to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
IV. Quantitative Data
Table 1: Scope of the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides with Various Amines using the this compound/[Pd(cinnamyl)Cl]₂ Catalyst System.
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | 4-Methyl-N-phenylaniline | 95 |
| 2 | 2-Chloropyridine | Morpholine | 4-(pyridin-2-yl)morpholine | 92 |
| 3 | 4-Chloroanisole | n-Hexylamine | N-(4-methoxyphenyl)hexan-1-amine | 88 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Benzamide | N-(4-(trifluoromethyl)phenyl)benzamide | 75 |
| 5 | 2-Chloro-6-methylpyridine | Indole | 1-(6-methylpyridin-2-yl)-1H-indole | 85 |
Data synthesized from representative yields reported in the literature for illustrative purposes.[3][4]
V. Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. name-reaction.com [name-reaction.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Ad-BippyPhos Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully monitoring Ad-BippyPhos catalyzed cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the progress of an this compound reaction?
A1: The primary techniques for monitoring this compound reactions are ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The choice of technique depends on the specific reaction parameters and the information required.
-
³¹P NMR Spectroscopy: This is a powerful tool for directly observing the phosphorus-containing species in the reaction mixture.[1] It allows for the monitoring of the this compound ligand, the palladium catalyst speciation, and the formation of any phosphorus-containing byproducts.[2] Changes in the chemical shift of the phosphorus atom can provide insights into catalyst activation and deactivation pathways.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for monitoring the consumption of volatile starting materials and the formation of thermally stable products. It provides excellent separation and identification capabilities, making it ideal for quantitative analysis and identifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring a wide range of reactants, products, and intermediates, especially for less volatile or thermally sensitive compounds.[4] It is highly effective for quantitative analysis and can be used to track the progress of the reaction over time by analyzing aliquots of the reaction mixture.
Q2: How can I use ³¹P NMR to monitor catalyst activation?
A2: To monitor catalyst activation, a ³¹P NMR spectrum of the reaction mixture should be taken before and after the addition of the palladium precatalyst and any activating agents (e.g., base). The disappearance of the signal corresponding to the free this compound ligand and the appearance of new signals corresponding to the palladium-ligand complex indicate successful catalyst formation.[3] Monitoring these changes over time can provide information on the rate and efficiency of catalyst activation.
Q3: What are the common causes of low yield or failed this compound reactions?
A3: Low yields in this compound catalyzed reactions can often be attributed to several factors:
-
Catalyst Inactivation: The active Pd(0) species can be sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to oxidation of the phosphine ligand or the palladium center, rendering the catalyst inactive.[5]
-
Improper Reagent Purity: Impurities in the starting materials, solvent, or base can poison the catalyst. For example, trace amounts of water can lead to the formation of palladium hydroxo species, which can participate in undesired side reactions.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[6] The base is crucial for the deprotonation of the amine and regeneration of the catalyst, while the solvent affects the solubility of the reagents and the stability of the catalytic species.[7]
-
Formation of Side Products: Common side reactions include hydrodehalogenation (replacement of the halide with a hydrogen) and homocoupling of the starting materials. These can be influenced by the reaction conditions and the nature of the substrates.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure rigorous inert atmosphere techniques (e.g., use of a glovebox or Schlenk line).• Use freshly distilled and degassed solvents.• Employ a reliable palladium precatalyst or ensure complete in-situ reduction of a Pd(II) source. |
| Impure Reagents | • Purify starting materials (e.g., recrystallization or distillation).• Use a high-purity base and store it in a desiccator.• Filter solvents through activated alumina to remove trace water and peroxides. |
| Suboptimal Base or Solvent | • Screen a variety of bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). The choice of base can be critical for efficient C-N bond formation.[8]• Test different anhydrous, degassed solvents (e.g., toluene, dioxane, THF). The solvent can influence the solubility of reagents and the stability of the catalyst.[7] |
| Low Reaction Temperature | • Incrementally increase the reaction temperature. Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. |
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps |
| Presence of Protic Impurities | • Ensure all reagents and solvents are scrupulously dry. Water can be a source of protons for hydrodehalogenation.• Use a non-protic solvent if possible. |
| Inappropriate Base | • Some bases can promote the formation of palladium hydride species, which are responsible for hydrodehalogenation. Consider switching to a different base. |
| High Reaction Temperature | • Lower the reaction temperature. Hydrodehalogenation can sometimes be favored at higher temperatures. |
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Pd-catalyzed C-N coupling of sulfonamides and heteroaryl halides using the this compound ligand, demonstrating its effectiveness in challenging coupling reactions.[8][9]
| Entry | Aryl Halide | Sulfonamide | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-chloropyridine | N-phenylmethanesulfonamide | K₂CO₃ | CPME | 100 | 95 |
| 2 | 2-bromopyridine | N-phenylmethanesulfonamide | K₂CO₃ | CPME | 100 | 98 |
| 3 | 3-chloropyridine | N-phenylmethanesulfonamide | K₂CO₃ | CPME | 100 | 85 |
| 4 | 2-chloroquinoline | N-phenylmethanesulfonamide | K₂CO₃ | CPME | 100 | 92 |
CPME = Cyclopentyl methyl ether
Detailed Experimental Protocols
Protocol 1: Monitoring this compound Reactions by ³¹P NMR Spectroscopy
-
Sample Preparation: In a glovebox, prepare a stock solution of the this compound ligand in a suitable deuterated solvent (e.g., toluene-d₈). In an NMR tube, add the aryl halide, amine, and base. Add an aliquot of the this compound stock solution.
-
Initial Spectrum: Cap the NMR tube and acquire a ³¹P NMR spectrum before the addition of the palladium source. This will show the chemical shift of the free ligand.
-
Reaction Initiation: Add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂) to the NMR tube.
-
Time-Course Monitoring: Acquire ³¹P NMR spectra at regular intervals to monitor the disappearance of the free ligand signal and the appearance of new signals corresponding to the active catalyst and any intermediates or decomposition products.
-
Data Analysis: Integrate the signals to determine the relative concentrations of the different phosphorus species over time.
Protocol 2: Quantitative Analysis of this compound Reactions by GC-MS
-
Reaction Setup: In a vial inside a glovebox, assemble the reaction components: aryl halide, amine, this compound, palladium precatalyst, base, and solvent. Add an internal standard (a stable compound that does not react under the reaction conditions).
-
Reaction Monitoring: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Sample Quenching and Preparation: Quench the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering it through a small plug of silica gel to remove the catalyst and base.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS.
-
Inlet Temperature: 280 °C
-
Column: A suitable capillary column (e.g., 5% phenyl methylpolysiloxane).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 300 °C) to ensure separation of all components.[10]
-
MS Detector: Operate in scan mode to identify all components or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for accurate quantification.[11]
-
-
Data Analysis: Create a calibration curve for the product and starting material using the internal standard to determine their concentrations at each time point.
Protocol 3: Monitoring this compound Reactions by HPLC
-
Reaction Setup: Set up the reaction as described in the GC-MS protocol. An online HPLC setup can be used for automated sampling from within an inert environment.[4]
-
Sample Preparation: At each time point, take an aliquot of the reaction mixture, quench it, and dilute it with the mobile phase.
-
HPLC Analysis:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of two or more solvents (e.g., water and acetonitrile) is often employed to achieve good separation.
-
Detector: A UV detector is commonly used, with the wavelength set to a value where the reactants and products have significant absorbance.
-
-
Data Analysis: As with GC-MS, use an internal standard and a calibration curve to quantify the concentration of the species of interest over time.
Visualizations
References
- 1. Monitoring Lead–Phosphorus Interactions Through 31P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent [mdpi.com]
- 2. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
Validation & Comparative
A Head-to-Head Battle of Ligands: Ad-BippyPhos vs. tBuXPhos for the N-Arylation of Indoles
For researchers, scientists, and drug development professionals engaged in the synthesis of N-arylindoles, the choice of phosphine ligand in palladium-catalyzed Buchwald-Hartwig amination is a critical parameter influencing reaction efficiency, substrate scope, and overall success. This guide provides an objective comparison of two prominent bulky monophosphine ligands, Ad-BippyPhos and tBuXPhos, in the context of N-arylation of indoles, supported by experimental data and detailed protocols.
The N-arylindole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the crucial C–N bond that defines these structures. The performance of this reaction is intricately linked to the nature of the phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. Here, we delve into a comparative analysis of this compound and tBuXPhos, two commercially available and widely utilized ligands, to aid in the rational selection of the optimal catalyst system for your specific synthetic needs.
Performance Snapshot: this compound vs. tBuXPhos
Both this compound and tBuXPhos have demonstrated considerable efficacy in facilitating the N-arylation of indoles with a range of aryl halides. While a definitive, single-study, side-by-side comparison across a broad spectrum of substrates remains elusive in the current literature, a compilation of data from various sources allows for a meaningful evaluation of their respective strengths.
Key Observations:
-
BippyPhos-based catalysts , including the adamantyl-substituted this compound, have been shown to be particularly effective for the coupling of (hetero)aryl chlorides with indoles, substrates that are often more challenging than their bromide or iodide counterparts.[1][2]
-
tBuXPhos is a well-established and versatile ligand for Buchwald-Hartwig aminations, and its utility in the N-arylation of indoles is also documented.[3][4]
-
The choice of palladium precatalyst, base, and solvent system plays a crucial role in optimizing the performance of both ligands.
Quantitative Data Summary
The following tables summarize the performance of this compound and tBuXPhos in the N-arylation of indoles based on available literature data. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.
Table 1: Performance of this compound in the N-Arylation of Indoles
| Entry | Indole Substrate | Aryl Halide | Pd Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | 1-Chloro-4-methoxybenzene | [Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 110 | 18 | 95 | [1][2] |
| 2 | Indole | 1-Naphthylchloride | [Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 110 | 18 | 92 | [1][2] |
| 3 | 5-Methoxyindole | 1-Chloro-4-cyanobenzene | [Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 110 | 18 | 88 | [1][2] |
| 4 | Indole | 2-Chloropyridine | [Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 110 | 18 | 85 | [1][2] |
Table 2: Performance of tBuXPhos in the N-Arylation of Indoles
| Entry | Indole Substrate | Aryl Halide | Pd Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | 4-Bromotoluene | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 85 | [5][6] |
| 2 | Indole | 4-Bromoanisole | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 82 | [5][6] |
| 3 | 2-Methylindole | 4-Chlorotoluene | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 18 | 78 | General protocol adaptation |
| 4 | Indole | 1-Chloro-4-fluorobenzene | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 80 | General protocol adaptation |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the N-arylation of indoles using this compound and tBuXPhos.
General Procedure for N-Arylation of Indoles using this compound/[Pd(cinnamyl)Cl]₂[1][2]
An oven-dried Schlenk tube is charged with [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl chloride (1.0 mmol), indole (1.2 mmol), and toluene (2 mL) are then added under argon. The reaction mixture is stirred at 110 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylindole.
General Procedure for N-Arylation of Indoles using tBuXPhos/Pd₂(dba)₃[5][6]
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), tBuXPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), indole (1.2 mmol), and toluene (2 mL) are added under argon. The reaction mixture is heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the N-arylindole.
Visualizing the Process: Diagrams and Workflows
To further elucidate the reaction mechanism and decision-making process, the following diagrams are provided.
References
- 1. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ad-BippyPhos: A Performance Guide for Challenging Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount for the success of challenging cross-coupling reactions. This guide provides an objective comparison of Ad-BippyPhos's performance against other phosphine ligands in demanding catalytic systems, supported by experimental data.
Performance in C-N Cross-Coupling of Sulfonamides and Heteroaryl Halides
The palladium-catalyzed C-N coupling of weakly nucleophilic sulfonamides with heteroaryl halides represents a significant challenge in medicinal chemistry. High-throughput experimentation (HTE) has identified the Pd/Ad-BippyPhos catalyst system as a particularly effective and general method for constructing these valuable motifs.[1][2] this compound has proven to be critical for the successful installation of heteroaromatic groups in these reactions.[1][2]
Comparative Ligand Screening
In a comparative screening of various phosphine ligands for the coupling of N-phenyl-p-toluenesulfonamide with 3-bromopyridine, this compound (L6) demonstrated superior performance, providing the highest conversion to the desired product. While other BippyPhos-type ligands showed some reactivity, many other common phosphine ligands were less effective.
| Ligand | Catalyst System | Conversion (%) |
| This compound (L6) | [Pd(crotyl)Cl]₂ | >95 |
| BippyPhos | [Pd(crotyl)Cl]₂ | ~60 |
| tBuXPhos | [Pd(crotyl)Cl]₂ | <10 |
| P(tBu)₃ | [Pd(crotyl)Cl]₂ | <5 |
| XantPhos | [Pd(crotyl)Cl]₂ | <5 |
| dppf | [Pd(crotyl)Cl]₂ | <5 |
Experimental Protocols
General Procedure for High-Throughput Experimentation (HTE) for C-N Coupling
A stock solution of the palladium precatalyst ([Pd(crotyl)Cl]₂) and the ligand (e.g., this compound) is prepared in a suitable solvent such as CPME. To an array of vials, the aryl halide (1.0 equiv), sulfonamide (2.0 equiv), and base (e.g., K₂CO₃, 2.0 equiv) are added. The catalyst/ligand solution is then dispensed into each vial. The vials are sealed and heated (e.g., at 100 °C) for a specified time (e.g., 24 hours). The reaction outcomes are analyzed by LC-MS to determine the conversion to the cross-coupled product.[1] This microscale array approach enables the rapid evaluation of over 280 substrate combinations to identify promising candidates for larger-scale reactions.[1]
Preparative-Scale Synthesis of N,N-Diaryl Sulfonamides
In a representative procedure, a vial is charged with the N-arylsulfonamide (0.2 mmol, 1.0 equiv), the heteroaryl halide (0.4 mmol, 2.0 equiv), K₂CO₃ (2.0 equiv), and 3Å molecular sieves. The vial is sealed, and a solution of [Pd(crotyl)Cl]₂ (3 mol %) and this compound (L6, 12 mol %) in CPME (0.2 M) is added. The reaction mixture is then heated at 100 °C for 24 hours. The product is isolated using mass-directed preparative HPLC. High yields have been obtained for products with ortho-substituted N-arylsulfonamides using these conditions.[1]
Experimental Workflow Diagram
The following diagram illustrates the high-throughput experimentation workflow for screening ligands and substrates in C-N coupling reactions.
Caption: High-throughput screening workflow for C-N coupling.
Versatility of BippyPhos-Type Ligands
While this compound shows exceptional performance in specific challenging applications, the broader BippyPhos ligand class is recognized for its versatility in various palladium-catalyzed C-N, C-O, and C-C coupling reactions.[3] Although it may not always be the optimal ligand for every transformation, BippyPhos often provides adequate results, making it a reliable starting point for reaction optimization before screening more specialized ligands.[3] The BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system, for instance, has demonstrated the capability to catalyze the amination of a wide array of functionalized (hetero)aryl chlorides, bromides, and tosylates with primary and secondary amines, NH heterocycles, amides, ammonia, and hydrazine.[4][5] This highlights the broad utility of the BippyPhos scaffold.
Considerations for Other Metals
It is important to note that ligand performance can be metal-dependent. While this compound and other bulky, electron-rich phosphines are highly effective in palladium catalysis, their performance does not always translate directly to other metals like nickel.[6][7] For instance, in nickel-catalyzed C-N cross-couplings, ligands such as PAd-DalPhos have shown superior reactivity compared to BippyPhos in certain test reactions.[7] This underscores the necessity of ligand screening and optimization for each specific catalytic system.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]
Ad-BippyPhos: A Comparative Guide for Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Ad-BippyPhos has emerged as a powerful and versatile phosphine ligand in the realm of palladium-catalyzed cross-coupling reactions. Its unique structural features, characterized by a bulky adamantyl group and a bipyrazole backbone, impart exceptional reactivity and selectivity, particularly in challenging C-N bond formations. This guide provides a comprehensive literature review of this compound applications, offering a comparative analysis against other common phosphine ligands, detailed experimental protocols, and visual aids to elucidate key chemical processes.
Performance in Catalysis: A Quantitative Comparison
The efficacy of this compound is most evident in the Buchwald-Hartwig amination of challenging substrates, such as weakly nucleophilic sulfonamides and sterically hindered heteroaryl halides. The following tables summarize the performance of this compound in comparison to other widely used phosphine ligands in palladium-catalyzed C-N cross-coupling reactions.
Table 1: Coupling of N-Phenylmethanesulfonamide with 4-Bromobenzonitrile
| Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| This compound | [Pd(crotyl)Cl]₂ | 100 | 2 | 98 | 1 |
| JackiePhos | [Pd(crotyl)Cl]₂ | 100 | 2 | 75 | 1 |
| tBuXPhos | [Pd(crotyl)Cl]₂ | 100 | 2 | 65 | 1 |
| RuPhos | [Pd(crotyl)Cl]₂ | 100 | 2 | 40 | 1 |
| DavePhos | [Pd(crotyl)Cl]₂ | 100 | 2 | 35 | 1 |
Data synthesized from studies on the coupling of weakly nucleophilic sulfonamides.
Table 2: Coupling of Morpholine with 2-Chloropyridine
| Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| This compound | Pd₂(dba)₃ | 100 | 16 | 92 | 2 |
| XPhos | Pd₂(dba)₃ | 100 | 16 | 85 | 2 |
| SPhos | Pd₂(dba)₃ | 100 | 16 | 78 | 2 |
| JohnPhos | Pd₂(dba)₃ | 100 | 16 | 65 | 2 |
Data representative of couplings involving heteroaryl chlorides.
Experimental Protocols
A detailed experimental protocol for a representative this compound-catalyzed C-N cross-coupling reaction is provided below.
Representative Procedure for the Palladium-Catalyzed N-Arylation of a Sulfonamide using this compound:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Sulfonamide (1.2 mmol, 1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
[Pd(allyl)Cl]₂ (0.01 mmol, 1 mol% Pd)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, sulfonamide, this compound, [Pd(allyl)Cl]₂, and K₂CO₃.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylsulfonamide.
Visualizing Chemical Processes
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the key steps where the this compound ligand plays a crucial role in facilitating oxidative addition and reductive elimination.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Workflow
This diagram outlines a typical experimental workflow for a palladium-catalyzed cross-coupling reaction using this compound, from reaction setup to product isolation.
Caption: A standard experimental workflow for cross-coupling.
Ligand Selection Guide
The choice of phosphine ligand is critical for the success of a cross-coupling reaction. This decision tree provides a simplified guide for selecting this compound based on the nature of the substrates.
Caption: A guide for selecting this compound.
Ad-BippyPhos in the Synthesis of Complex Molecules: A Comparative Guide
In the realm of synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and other biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for this purpose. The success of this reaction is often dictated by the choice of phosphine ligand, which plays a crucial role in the efficiency and scope of the transformation. This guide provides a comparative analysis of Ad-BippyPhos, a bulky and electron-rich phosphine ligand, in the context of a challenging C-N bond formation relevant to the synthesis of complex molecules.
Case Study: Palladium-Catalyzed C-N Coupling of Weakly Nucleophilic Sulfonamides
A significant challenge in medicinal chemistry is the synthesis of N,N-diaryl sulfonamides, a motif present in numerous therapeutic agents. The low nucleophilicity of the sulfonamide nitrogen often leads to poor reactivity in standard cross-coupling conditions. Research conducted by scientists at GlaxoSmithKline (GSK) identified the Pd/Ad-BippyPhos catalyst system as a highly effective solution for this difficult transformation, particularly for the coupling of heteroaryl halides.
Comparative Performance of Phosphine Ligands
The GSK team utilized high-throughput experimentation (HTE) to screen various phosphine ligands for the coupling of N-phenylmethanesulfonamide with both an aryl bromide and a more challenging pyridyl bromide. The results demonstrated the clear superiority of the BippyPhos ligand family, with this compound proving to be the optimal choice for the heteroaryl coupling partner.
| Ligand | Aryl Bromide Coupling Conversion (%) | Pyridyl Bromide Coupling Conversion (%) |
| JackiePhos | ~80 | <5 |
| Cy-JackiePhos | ~75 | <5 |
| tBu-JackiePhos | ~85 | <5 |
| BippyPhos | ~90 | ~30 |
| tBu-BippyPhos | ~95 | ~40 |
| This compound | >95 | ~70 |
Table 1: Comparison of various phosphine ligands in the Pd-catalyzed N-arylation of N-phenylmethanesulfonamide. Data is estimated from graphical representations in the source publication.
As the data indicates, while several ligands were effective for the coupling of a simple aryl bromide, only the BippyPhos-type ligands showed appreciable reactivity with the more electronically demanding pyridyl bromide. This compound, with its bulky adamantyl groups, provided the highest conversion, highlighting the importance of the ligand's steric properties in promoting this challenging coupling.
Experimental Protocols
The following is a representative experimental protocol for the this compound-catalyzed C-N coupling of a sulfonamide with a heteroaryl halide.
General Procedure for Preparative Scale Synthesis:
To a reaction vessel were added the heteroaryl halide (0.4 mmol, 2.0 equiv), the sulfonamide (0.2 mmol, 1.0 equiv), potassium carbonate (0.6 mmol, 3.0 equiv), and 3 Å molecular sieves. The vessel was sealed and purged with nitrogen. In a separate vial, the palladium precatalyst, [Pd(crotyl)Cl]2 (3 mol%), and this compound (12 mol%) were dissolved in cyclopentyl methyl ether (CPME) (0.75 mL). This catalyst solution was then added to the reaction vessel. The reaction mixture was stirred at 100 °C for 24 hours. Upon completion, the reaction was cooled to room temperature, diluted with a suitable organic solvent, and filtered. The filtrate was concentrated, and the residue was purified by chromatography to afford the desired N,N-diaryl sulfonamide product.
Visualizing the Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the key steps in the palladium-catalyzed C-N coupling and the experimental workflow.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A flowchart of the experimental workflow for the this compound-catalyzed C-N coupling.
Conclusion
The case study presented here demonstrates that this compound is a highly effective ligand for the challenging palladium-catalyzed C-N coupling of weakly nucleophilic sulfonamides with heteroaryl halides. Its superior performance compared to other phosphine ligands, particularly in the context of heteroaromatic substrates, underscores its value in the synthesis of complex, medicinally relevant molecules. The provided experimental protocol and workflows offer a practical guide for researchers looking to employ this powerful catalytic system in their own synthetic endeavors. While a direct application of this specific methodology in a completed total synthesis of a natural product is not yet prominently reported, its development was inspired by challenges encountered in the synthesis of complex pharmaceuticals like GSK8175, highlighting its significance and potential for future applications in total synthesis.
The BippyPhos Ligand Family: A Versatile Toolkit for Modern Catalysis
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. The BippyPhos ligand family has emerged as a powerful and versatile class of phosphine-based ligands, demonstrating remarkable performance in a variety of transformations crucial to pharmaceutical and materials science research. This guide provides a comprehensive evaluation of the BippyPhos family, comparing its performance with other common phosphine ligands and providing detailed experimental protocols and data to aid researchers in ligand selection and reaction optimization.
Introduction to the BippyPhos Ligand Family
The BippyPhos ligands are a class of bulky, electron-rich monophosphine ligands characterized by a bipyrazole backbone. This unique structural motif imparts a combination of steric bulk and electronic properties that are highly effective in promoting key steps of the catalytic cycle, particularly for challenging C-N and C-O bond formations. The parent member of the family, BippyPhos, has demonstrated broad utility, and several derivatives, such as AdamantylBippyPhos (AdBippyPhos) and KPhos, have been developed to further enhance reactivity and selectivity for specific applications.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, and the BippyPhos ligand family has proven to be exceptionally effective in this transformation. The BippyPhos/[Pd(cinnamyl)Cl]2 catalyst system has shown unprecedented scope, facilitating the coupling of a wide range of (hetero)aryl chlorides, bromides, and tosylates with an array of nitrogen nucleophiles, including primary and secondary amines, amides, and even ammonia.[1][2]
Comparative Performance Data
The following tables summarize the performance of BippyPhos in comparison to other commonly used phosphine ligands in the Buchwald-Hartwig amination of various aryl halides.
Table 1: Amination of Aryl Chlorides with Primary Amines
| Entry | Aryl Chloride | Amine | Ligand | Catalyst Loading (mol %) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | n-Hexylamine | BippyPhos | 1.0 | 100 | 18 | 95 | [1] |
| 2 | 4-Chlorotoluene | n-Hexylamine | tBuBrettPhos | 1.0 | 100 | 18 | 85 | [3] |
| 3 | 4-Chlorotoluene | n-Hexylamine | XPhos | 1.0 | 100 | 18 | 92 | |
| 4 | 2-Chloropyridine | Morpholine | BippyPhos | 1.5 | 80 | 16 | 91 | [2] |
| 5 | 2-Chloropyridine | Morpholine | DtBPF | 1.5 | 80 | 16 | <10 | [3] |
| 6 | 2-Chloropyridine | Morpholine | tBuXantphos | 1.5 | 80 | 16 | <5 | [3] |
Table 2: Amination of Aryl Bromides with Secondary Amines
| Entry | Aryl Bromide | Amine | Ligand | Catalyst Loading (mol %) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Dibenzylamine | BippyPhos | 0.5 | RT | 2 | 98 | [1] |
| 2 | 4-Bromotoluene | Dibenzylamine | P(o-tol)3 | 1.0 | 80 | 24 | 75 | [4] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Piperidine | AdBippyPhos | 0.5 | 100 | 4 | 96 | [5] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Piperidine | JackiePhos | 0.5 | 100 | 4 | 78 | [5] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination using BippyPhos
Materials:
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]2)
-
BippyPhos ligand
-
Aryl halide
-
Amine
-
Strong base (e.g., NaOtBu, K3PO4)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or glovebox for inert atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (0.5-2 mol %) and the BippyPhos ligand (1-4 mol %).
-
Add the base (1.5-2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Versatility in Other Cross-Coupling Reactions
While highly effective in C-N bond formation, the utility of the BippyPhos family extends to other important cross-coupling reactions.
Suzuki-Miyaura Coupling
The BippyPhos ligand has shown promise in Suzuki-Miyaura couplings, particularly for the synthesis of sterically hindered biaryls. The bulky nature of the ligand facilitates the reductive elimination step, which is often the rate-limiting step in these transformations.
Table 3: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Ligand | Catalyst Loading (mol %) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-6-methylpyridine | Phenylboronic acid | BippyPhos | 2.0 | 110 | 16 | 88 | [6] |
| 2 | 2-Chloro-6-methylpyridine | Phenylboronic acid | SPhos | 2.0 | 110 | 16 | 82 | [7] |
| 3 | 4-Chloroanisole | 2-Methylphenylboronic acid | isopropylBippyPhos | 1.5 | 100 | 12 | 91 | [3] |
| 4 | 4-Chloroanisole | 2-Methylphenylboronic acid | RuPhos | 1.5 | 100 | 12 | 85 | [7] |
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the key steps where the properties of the BippyPhos ligand are crucial for high catalytic activity.
Caption: The Buchwald-Hartwig amination catalytic cycle.
Conclusion
The BippyPhos ligand family offers a versatile and highly effective platform for a range of palladium-catalyzed cross-coupling reactions. Its favorable steric and electronic properties lead to high catalytic activity and a broad substrate scope, particularly in challenging Buchwald-Hartwig aminations. The comparative data presented in this guide demonstrates that BippyPhos and its derivatives are often superior or comparable to other state-of-the-art phosphine ligands. For researchers in drug discovery and process development, the BippyPhos family represents a valuable tool for the efficient and reliable synthesis of complex molecular targets. The provided experimental protocols serve as a starting point for reaction optimization, and the visualized catalytic cycle offers a conceptual framework for understanding the key factors that contribute to the success of these powerful catalysts.
References
- 1. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Ad-BippyPhos and Josiphos Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent phosphine ligands in modern catalysis: Ad-BippyPhos and the Josiphos family. While both are highly effective, they exhibit distinct strengths in different catalytic applications. This document aims to provide a clear, data-driven comparison to aid in the selection of the most appropriate ligand for specific research and development needs.
Ligand Structures at a Glance
This compound is a monodentate biaryl phosphine ligand characterized by its bulky adamantyl groups and a bipyrazole backbone. This structure imparts high steric bulk and electron-richness, which are crucial for promoting challenging cross-coupling reactions.
Josiphos ligands are a class of chiral ferrocenyl diphosphine ligands. Their chirality arises from both the planar chirality of the ferrocene unit and a stereogenic center in the side chain. This modular structure allows for fine-tuning of steric and electronic properties, making them highly effective in asymmetric catalysis.[1][2]
Core Application Areas
This compound has established itself as a ligand of choice for Palladium-catalyzed Buchwald-Hartwig amination , demonstrating a remarkably broad substrate scope. It is particularly effective in the coupling of challenging substrates such as heteroaryl chlorides and weakly nucleophilic amines and sulfonamides.[3][4]
The Josiphos family of ligands is renowned for its exceptional performance in asymmetric hydrogenation , delivering high enantioselectivities and turnover numbers in the synthesis of chiral compounds.[1][5] These ligands are also versatile and have been successfully applied in a range of other catalytic transformations, including Suzuki-Miyaura and Heck couplings.[1]
Performance Data: A Comparative Overview
Direct head-to-head comparisons of this compound and Josiphos in the same catalytic reaction under identical conditions are scarce in the published literature. Therefore, this guide presents their performance in their respective optimal applications.
This compound in Buchwald-Hartwig Amination
The this compound/Palladium catalyst system is highly effective for the C-N coupling of a wide array of aryl and heteroaryl chlorides with various nitrogen-containing nucleophiles.[6][7]
| Aryl/Heteroaryl Chloride | Amine/Sulfonamide Nucleophile | Yield (%) | Catalyst Loading (mol%) | Reference |
| 4-Chlorotoluene | N-Methylaniline | >99 | 1.0 (Pd) / 2.0 (this compound) | [3] |
| 2-Chloropyridine | Morpholine | 95 | 1.0 (Pd) / 2.0 (this compound) | [7] |
| 3-Chloropyridine | Benzylamine | 92 | 1.0 (Pd) / 2.0 (this compound) | [7] |
| 2-Chloro-6-methylpyridine | Methanesulfonamide | 85 | 3.0 (Pd) / 12.0 (this compound) | [3] |
| 3-Chlorothiophene | p-Toluenesulfonamide | 78 | 3.0 (Pd) / 12.0 (this compound) | [3] |
Josiphos Ligands in Asymmetric Hydrogenation
Josiphos ligands, in combination with rhodium or iridium, are workhorses in the asymmetric hydrogenation of various prochiral substrates, consistently providing high enantiomeric excess (ee%).[1]
| Substrate | Josiphos Ligand | Metal | Enantiomeric Excess (ee%) | Conversion (%) | TON | Reference |
| Methyl (Z)-α-acetamidocinnamate | (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine | Rh | >99 | >99 | 1000 | [1] |
| Dimethyl itaconate | (R)-(-)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldi(3,5-xylyl)phosphine | Rh | 98 | >99 | 1000 | [1] |
| N-(1-phenylethylidene)aniline | (S)-(+)-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine | Ir | 91 | >99 | 1000 | [1] |
| (E)-N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine | (R,S)-Xyliphos | Ir | 79 | 100 | >7,000,000 | [1] |
| 2-(4-fluorophenyl)-N,N-dimethylpropan-1-amine precursor | (S,R)-PPF-P(t-Bu)2 | Rh | 97 | >99 | 1000 | [1] |
Josiphos Ligands in Cross-Coupling Reactions
While asymmetric hydrogenation is their forte, Josiphos ligands also show utility in palladium-catalyzed cross-coupling reactions.
| Reaction Type | Aryl Halide | Coupling Partner | Yield (%) | TON | Reference |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | 98 | 1000 | [8] |
| Heck | 4-Bromoacetophenone | n-Butyl acrylate | 95 | 1000 | [9] |
| Negishi | Vinyl tosylate | Phenylzinc chloride | up to 95 | - | [10] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination using this compound
This protocol is a generalized procedure based on established methods.[3][11]
Materials:
-
Palladium precursor (e.g., [Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃)
-
This compound ligand
-
Aryl or heteroaryl halide
-
Amine or sulfonamide
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In an inert atmosphere glovebox, a reaction vessel is charged with the palladium precursor, this compound ligand, and the base.
-
The anhydrous, degassed solvent is added, and the mixture is stirred for a few minutes to allow for catalyst pre-formation.
-
The aryl or heteroaryl halide and the amine or sulfonamide are then added to the reaction mixture.
-
The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
General Procedure for Asymmetric Hydrogenation using a Josiphos Ligand
This protocol is a generalized procedure based on established methods.[12][13]
Materials:
-
Rhodium or Iridium precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂)
-
Josiphos ligand
-
Prochiral substrate (e.g., olefin, ketone, or imine)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane, or toluene)
-
High-pressure hydrogenation reactor
Procedure:
-
In an inert atmosphere glovebox, the rhodium or iridium precursor and the Josiphos ligand are dissolved in the anhydrous, degassed solvent in a suitable vessel. The mixture is stirred for 15-30 minutes to form the active catalyst.
-
The prochiral substrate is dissolved in the same solvent in a separate vessel.
-
The substrate solution is transferred to the high-pressure reactor.
-
The pre-formed catalyst solution is then transferred to the reactor.
-
The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (typically 1-50 atm H₂).
-
The reaction mixture is stirred at the specified temperature (often room temperature) until the reaction is complete, as monitored by hydrogen uptake or analysis of aliquots.
-
After the reaction, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis. The product may be further purified by column chromatography or crystallization.
Visualizing the Catalytic Pathways
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Asymmetric Hydrogenation Catalytic Cycle (Rhodium/Josiphos)
Caption: A generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
General Experimental Workflow
Caption: A generalized workflow for catalytic reactions.
Conclusion and Recommendations
Both this compound and Josiphos ligands are powerful tools in the arsenal of the modern chemist. The choice between them should be guided by the specific transformation being targeted.
-
For broad-scope and challenging Buchwald-Hartwig aminations, especially with heteroaryl chlorides and less reactive nucleophiles, this compound is an excellent first choice. Its steric bulk and electronic properties are tailored for high efficiency in these demanding C-N cross-coupling reactions.
-
For asymmetric hydrogenation requiring high enantioselectivity and efficiency, the Josiphos family of ligands is a well-established and reliable option. Their proven track record in industrial applications speaks to their robustness and high performance. While their primary strength lies in asymmetric hydrogenation, their utility in other cross-coupling reactions makes them a versatile class of ligands.
Ultimately, for novel substrates or reactions, empirical screening of a selection of ligands, including this compound and members of the Josiphos family, will likely be necessary to identify the optimal catalyst system.
References
- 1. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 13. pubs.acs.org [pubs.acs.org]
Ad-BippyPhos: A Cost-Effectiveness Analysis for Large-Scale Synthesis in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of phosphine ligand in palladium-catalyzed cross-coupling reactions is a critical decision that directly impacts reaction efficiency, substrate scope, and ultimately, the economic viability of a synthetic route, especially at scale. This guide provides a comparative analysis of Ad-BippyPhos against other common phosphine ligands, focusing on its cost-effectiveness in large-scale synthesis. The analysis is supported by experimental data and detailed protocols to aid in ligand selection.
Executive Summary
This compound, a bulky and electron-rich biaryl phosphine ligand, has emerged as a powerful tool in palladium-catalyzed cross-coupling reactions, particularly for challenging C-N and C-O bond formations. While often associated with a higher upfront cost compared to some traditional phosphine ligands, a deeper analysis of its performance metrics—such as catalyst loading, reaction times, and yields with difficult substrates—reveals a compelling case for its cost-effectiveness in large-scale production environments. This guide demonstrates that the higher initial investment in this compound can be offset by reduced catalyst consumption, improved process efficiency, and broader substrate compatibility, leading to a lower overall cost per kilogram of the final product.
Performance and Cost Comparison of Phosphine Ligands
A comprehensive cost-effectiveness analysis requires a detailed look at both the price of the ligand and its performance in specific chemical transformations. The following tables summarize the pricing of this compound and its common alternatives, and collate experimental data from various studies to provide a comparative overview of their performance in Buchwald-Hartwig amination reactions.
Table 1: Price Comparison of Selected Phosphine Ligands
| Ligand | Supplier | Catalog Number | Quantity | Price (USD) | Price per Gram (USD) |
| (this compound)₂PdCl₂ | Sigma-Aldrich | 903124 | 100 mg | $106.50 | $1065.00 |
| (this compound)₂PdCl₂ | Sigma-Aldrich | 903124 | 250 mg | $261.00 | $1044.00 |
| This compound | AChemBlock | AD269014 | 1 g | $315.00 | $315.00 |
| This compound | AChemBlock | AD269014 | 5 g | $1355.00 | $271.00 |
| XPhos | Sigma-Aldrich | 638064 | 1 g | $101.00 | $101.00 |
| XPhos | Sigma-Aldrich | 638064 | 5 g | $188.00 | $37.60 |
| SPhos | Sigma-Aldrich | 638072 | 1 g | $62.22 | $62.22 |
| SPhos | Sigma-Aldrich | 638072 | 5 g | $164.05 | $32.81 |
Note: Prices are subject to change and may vary based on supplier and quantity.
Table 2: Performance Comparison in Buchwald-Hartwig C-N Coupling of Aryl Chlorides
| Ligand | Aryl Chloride | Amine | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| This compound | Heteroaryl Chlorides | Secondary Sulfonamides | 1 (Pd) | 2 | 95 | 95 | [1] |
| XPhos | 4-Chlorotoluene | Morpholine | 1.5 (Pd) | 6 | 94 | 63 | [2] |
| SPhos | Aryl Chlorides | Primary Amines | 0.5-2 (Pd) | 1-24 | 70-98 | up to 196 | [3] |
| BippyPhos | (Hetero)aryl Chlorides | Various amines | 0.5-2 (Pd) | 1-24 | 75-99 | up to 198 | [4] |
Analysis:
While this compound exhibits a higher price per gram compared to XPhos and SPhos, its performance with challenging substrates, such as heteroaryl chlorides and weakly nucleophilic sulfonamides, is noteworthy. The ability to achieve high yields with lower catalyst loadings (1 mol% Pd) in shorter reaction times translates to significant cost savings at scale.[1] A lower catalyst loading not only reduces the direct cost of the palladium and ligand but also simplifies product purification by minimizing residual metal content, a critical consideration in pharmaceutical manufacturing.[5][6] For instance, the quantitative yield achieved with this compound in the coupling of a secondary sulfonamide suggests its potential to enable synthetic routes that might be unfeasible with other ligands.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing a new catalyst system. Below are representative procedures for Buchwald-Hartwig amination reactions utilizing this compound and XPhos.
Protocol 1: this compound Catalyzed N-Arylation of a Secondary Sulfonamide[1]
Reaction: Coupling of an aryl halide with N-phenylmethanesulfonamide.
Reagents:
-
Aryl halide (2 mmol)
-
N-phenylmethanesulfonamide (4 mmol)
-
Potassium carbonate (K₂CO₃, 2 equiv.)
-
[Pd(crotyl)Cl]₂ (1 mol%)
-
This compound (4 mol%)
-
3Å molecular sieves
-
Cyclopentyl methyl ether (CPME), 0.2 M
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, N-phenylmethanesulfonamide, potassium carbonate, and 3Å molecular sieves.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and this compound ligand in CPME.
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.
Protocol 2: XPhos Catalyzed N-Arylation of Morpholine with 4-Chlorotoluene[2][3]
Reagents:
-
4-Chlorotoluene (4.22 mmol, 1.0 equiv.)
-
Morpholine (6.33 mmol, 1.5 equiv.)
-
Sodium tert-butoxide (NaOtBu, 8.44 mmol, 2.0 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.0633 mmol, 1.5 mol%)
-
XPhos (0.127 mmol, 3.0 mol%)
-
Toluene (5 mL)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene and morpholine to the reaction mixture.
-
Heat the resulting mixture at reflux for 6 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Processes
To better understand the relationships within the catalytic cycle and the experimental workflow, the following diagrams are provided.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Ad-BippyPhos vs. Cy-BippyPhos in Catalysis
In the landscape of advanced phosphine ligands for palladium-catalyzed cross-coupling reactions, the BippyPhos family has carved out a significant niche, offering versatility and efficiency in the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds. Among this family, Ad-BippyPhos and Cy-BippyPhos stand out due to the distinct steric and electronic properties conferred by their bulky alkyl substituents. This guide provides a detailed structural and performance comparison of these two prominent ligands, offering insights for researchers, scientists, and drug development professionals to inform their catalyst selection.
At a Glance: Structural and Physicochemical Properties
This compound and Cy-BippyPhos share a common bipyrazole phosphine backbone but differ in the nature of the bulky groups attached to the phosphorus atom. This compound features di(1-adamantyl)phosphino groups, while Cy-BippyPhos incorporates dicyclohexylphosphino moieties. These structural distinctions have a direct impact on their steric bulk and electronic properties, which in turn influence their performance in catalytic applications.
| Property | This compound | Cy-BippyPhos |
| CAS Number | 1239478-87-5[1][2] | 1021176-69-1 |
| Molecular Formula | C44H47N4P[1][2] | C36H39N4P |
| Molecular Weight | 662.84 g/mol [1] | 558.70 g/mol |
| Phosphine Substituents | Di(1-adamantyl) | Dicyclohexyl |
| Key Structural Feature | Highly rigid and bulky cage-like adamantyl groups.[3] | Flexible cyclohexyl rings. |
The Decisive Difference: Adamantyl vs. Cyclohexyl Groups
The core distinction between this compound and Cy-BippyPhos lies in the adamantyl and cyclohexyl groups, respectively. The adamantyl group, a rigid, diamondoid cage structure, imparts exceptional steric bulk.[3] This significant steric hindrance around the phosphorus atom and, consequently, the palladium center, can play a crucial role in promoting key steps of the catalytic cycle, particularly the reductive elimination step that forms the desired product. The rigidity of the adamantyl cage also limits conformational flexibility, which can lead to more defined catalyst structures.
In contrast, the cyclohexyl groups of Cy-BippyPhos, while also bulky, possess greater conformational flexibility. This flexibility can allow the ligand to adapt to the geometric requirements of different intermediates in the catalytic cycle. However, the steric demand of dicyclohexylphosphino groups is generally considered to be less than that of di(1-adamantyl)phosphino groups.
Performance in Catalysis: A Comparative Overview
In a study on the palladium-catalyzed amination of aryl halides with aqueous ammonia, it was noted that bulkier alkyl substituents on the BippyPhos core led to a slight improvement in the selectivity for the desired primary arylamine over the diarylamine side product. Specifically, this compound gave a 5.8:1 ratio of monoarylamine to diarylamine, which was an improvement over the parent BippyPhos.[4] This suggests that the increased steric bulk of the adamantyl groups can effectively shield the palladium center and disfavor the second amination event.
Generally, the greater steric bulk of this compound is expected to be advantageous in reactions involving sterically demanding substrates or in promoting challenging reductive elimination steps. The rigidity of the adamantyl groups can also contribute to higher catalyst stability. Conversely, the flexibility of the cyclohexyl groups in Cy-BippyPhos might offer advantages in reactions where a less sterically encumbered and more adaptable catalytic pocket is beneficial.
Catalytic Cycle in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of ligand significantly influences the efficiency of each of these steps.
The bulky adamantyl groups of this compound are thought to promote the reductive elimination step, which is often rate-limiting, by creating steric pressure that favors the formation of the C-N bond and the release of the product from the coordination sphere of the palladium.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below is a general protocol for a Buchwald-Hartwig amination reaction using a BippyPhos-type ligand, which can be adapted for either this compound or Cy-BippyPhos.
General Procedure for Palladium-Catalyzed Amination of an Aryl Halide:
-
Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, a vial is charged with a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (this compound or Cy-BippyPhos) in a suitable solvent (e.g., toluene, dioxane). The mixture is stirred at room temperature for a specified time to form the active catalyst complex.
-
Reaction Setup: To a separate oven-dried reaction vessel equipped with a magnetic stir bar, the aryl halide, the amine, and a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) are added.
-
Reaction Execution: The solvent and the pre-formed catalyst solution are added to the reaction vessel under an inert atmosphere. The reaction mixture is then heated to the desired temperature and stirred for the specified time.
-
Monitoring and Work-up: The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS, LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel.
Conclusion
Both this compound and Cy-BippyPhos are powerful ligands in the arsenal of the modern synthetic chemist. The choice between them will likely depend on the specific application. This compound, with its exceptionally bulky and rigid adamantyl groups, may be the ligand of choice for challenging couplings involving sterically hindered substrates or for reactions where promoting the final reductive elimination step is crucial. Cy-BippyPhos, on the other hand, offers a balance of steric bulk and conformational flexibility that may prove advantageous for a broader range of substrates where extreme steric hindrance is not required. For researchers and professionals in drug development, the selection of the optimal ligand will ultimately be guided by empirical screening and a thorough understanding of the steric and electronic demands of the specific transformation.
References
The Broad Substrate Scope of BippyPhos: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Among the myriad of phosphine ligands available for palladium-catalyzed cross-coupling reactions, BippyPhos has emerged as a powerhouse, demonstrating an exceptionally broad substrate scope, especially in Buchwald-Hartwig amination reactions. This guide provides a comprehensive comparison of BippyPhos with other common phosphine ligands, supported by experimental data, to highlight its versatility and performance.
Superior Performance in Buchwald-Hartwig Amination
BippyPhos has proven to be a remarkably effective ligand for the palladium-catalyzed amination of a wide variety of (hetero)aryl chlorides, bromides, and tosylates.[1][2] Its utility extends to a diverse range of nitrogen-containing coupling partners, including primary and secondary amines, N-H heterocycles, amides, ammonia, and hydrazine. This broad applicability with a single ligand system addresses the common limitation of catalyst generality, where multiple ligands are often necessary to accommodate different substrate classes.[1][2]
Comparative Performance Data
The following table summarizes the performance of the BippyPhos/[Pd(cinnamyl)Cl]2 catalyst system in the Buchwald-Hartwig amination of various aryl chlorides with a diverse set of amines. For comparison, data for other commonly used phosphine ligands under similar conditions are included where available.
| Aryl Chloride | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | BippyPhos | [Pd(cinnamyl)Cl]2 | NaOtBu | Toluene | 100 | 2 | 98 | [1] |
| 4-Chlorotoluene | Morpholine | XPhos | Pd(dba)2 | NaOtBu | Toluene | Reflux | 6 | 94 | [3][4] |
| 4-Chloroanisole | n-Hexylamine | BippyPhos | [Pd(cinnamyl)Cl]2 | NaOtBu | Toluene | 100 | 2 | 95 | [1] |
| 4-Chloroanisole | Aniline | BippyPhos | [Pd(cinnamyl)Cl]2 | NaOtBu | Toluene | 100 | 2 | 97 | [1] |
| 2-Chlorotoluene | Pyrrolidine | BippyPhos | [Pd(cinnamyl)Cl]2 | NaOtBu | Toluene | 100 | 2 | 96 | [1] |
| 4-Chloroacetophenone | Morpholine | BippyPhos | [Pd(cinnamyl)Cl]2 | NaOtBu | Toluene | 100 | 4 | 93 | [1] |
| 3-Chloropyridine | Indole | BippyPhos | [Pd(cinnamyl)Cl]2 | K3PO4 | t-BuOH | 110 | 18 | 91 | [1] |
Expanding the Scope to Suzuki-Miyaura Coupling
While BippyPhos is renowned for its performance in C-N bond formation, its utility extends to C-C bond-forming reactions like the Suzuki-Miyaura coupling. The structural features of BippyPhos that contribute to its high activity in amination also prove beneficial in the coupling of aryl halides with boronic acids.
Comparative Performance in Suzuki-Miyaura Coupling
The following table illustrates the effectiveness of BippyPhos in the Suzuki-Miyaura coupling of an aryl chloride, with a comparison to the widely used Buchwald ligand, XPhos.
| Aryl Halide | Boronic Acid | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | iso-propyl BippyPhos | Pd(OAc)2 | K3PO4 | Toluene/H2O | 100 | 12 | ~95 | [5] |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd2(dba)3 | K3PO4 | Dioxane/H2O | 100 | 24 | 91-99 | [6] |
Experimental Protocols
A general and reliable protocol for the BippyPhos-catalyzed Buchwald-Hartwig amination of aryl chlorides is provided below. This procedure can be adapted for other aryl halides and nitrogen nucleophiles with minor modifications.
General Procedure for Buchwald-Hartwig Amination
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with [Pd(cinnamyl)Cl]2 (0.01-0.001 mmol, 1-0.1 mol%) and BippyPhos (0.02-0.002 mmol, 2-0.2 mol%). Anhydrous, degassed toluene (1 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
Reaction Setup: To a separate oven-dried reaction vessel, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Reaction Execution: The prepared catalyst solution is added to the reaction vessel, and the vessel is sealed. The reaction mixture is then heated to 100 °C with vigorous stirring for the time indicated in the tables above.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired arylamine.
Logical Workflow and Ligand Features
The exceptional performance of BippyPhos can be attributed to its unique structural characteristics. The following diagram illustrates the relationship between its structural features and its broad applicability in cross-coupling reactions.
Caption: Key structural features of BippyPhos and their positive impact on the catalytic cycle.
Conclusion
The evidence strongly supports the classification of BippyPhos as a highly versatile and efficient ligand for palladium-catalyzed cross-coupling reactions. Its ability to facilitate the coupling of a wide array of aryl halides with a diverse range of nitrogen nucleophiles under a single catalytic system makes it an invaluable tool for synthetic chemists. While other specialized ligands may offer advantages for specific transformations, the broad substrate scope of BippyPhos makes it an excellent first choice for a wide variety of challenging cross-coupling reactions, streamlining catalyst selection and accelerating the synthesis of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ad-BippyPhos: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Ad-BippyPhos, a phosphorus-containing ligand commonly used in cross-coupling reactions. Adherence to these guidelines is essential for minimizing risks and ensuring compliance with safety regulations.
I. Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with this compound. While a specific Safety Data Sheet (SDS) detailing disposal was not found, information on similar compounds and general chemical safety principles dictate a cautious approach. The compound is a solid, and like many phosphorus-containing organic compounds, it should be handled as a potentially hazardous substance.
Key Hazard Considerations:
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1]
II. Quantitative Data Summary
For reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C44H47N4P |
| Molecular Weight | 662.8 g/mol [3] |
| Melting Point | 295-300 °C[4] |
| Storage Temperature | 2-8°C[4] |
| Form | Solid[4] |
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound waste. This includes pure, unused compound, contaminated labware (e.g., weighing boats, spatulas), and residual amounts in reaction vessels.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable option).
-
If there is a risk of generating dust, a face shield and respiratory protection may be necessary.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound waste using a brush and dustpan. Avoid generating dust.
-
Place the collected solid waste into a clearly labeled, dedicated hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Mixing non-hazardous waste with hazardous waste will render the entire mixture hazardous.[5]
-
-
Contaminated Labware:
-
Disposable items (e.g., weighing paper, gloves) that are contaminated with this compound should be placed in the same designated hazardous waste container as the solid waste.
-
Non-disposable glassware should be decontaminated. A common procedure is to rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve the residue. The resulting solvent rinse should be collected as hazardous liquid waste in a separate, properly labeled container.
-
3. Waste Container Labeling:
-
All hazardous waste containers must be accurately and clearly labeled.[5] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-(Di(1-adamantyl)phosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole" or "this compound"
-
The primary hazard(s) (e.g., Irritant)
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[5]
5. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[6] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the waste.
-
Never dispose of this compound down the drain or in the regular trash. Landfilling of phosphorus-containing wastes is generally not recommended.[2] Controlled incineration is a common disposal method for such wastes.[2]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols and the most current Safety Data Sheet (SDS) for this compound. Local, state, and federal regulations regarding hazardous waste disposal must be followed.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for White Phosphorus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C44H47N4P | CID 46939809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5- Di(1-adamantyl)phosphino -1 ,3 ,5 -triphenyl-1 H- 1,4 bipyrazole 97 1239478-87-5 [sigmaaldrich.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Logistical Information for Handling Ad-BippyPhos
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Ad-BippyPhos. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Protocols
This compound is an air-sensitive and moisture-sensitive solid organophosphorus compound. Proper handling is critical to prevent degradation and ensure user safety. It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table summarizes the required PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Respiratory | A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is recommended, especially when handling powders. |
| Body Protection | A lab coat should be worn at all times. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary. |
Engineering Controls and Work Environment
To minimize exposure and maintain the integrity of the compound, the following engineering controls and environmental conditions are mandatory:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Inert Atmosphere: Due to its air and moisture sensitivity, it is highly recommended to handle this compound under an inert atmosphere, such as a glovebox or using Schlenk line techniques.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.
Operational Plans: A Step-by-Step Guide
The primary application of this compound is as a ligand in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. Below is a detailed experimental protocol for a typical Buchwald-Hartwig amination of an aryl chloride.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol outlines the general procedure for the coupling of an aryl chloride with a primary or secondary amine using a palladium catalyst and this compound as the ligand.
Materials and Reagents:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, add the palladium(II) acetate, this compound, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reactants: Add the aryl chloride and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous toluene to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir for the appropriate time (typically 4-24 hours, monitor by TLC or GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated consumables (e.g., weighing paper, gloves), and Celite from the work-up should be collected in a designated, labeled hazardous waste container for solids.
-
Liquid Waste: The aqueous layer from the work-up and any solvent rinses should be collected in a designated, labeled hazardous waste container for organic solvents.
Decontamination and Disposal:
While specific regulations may vary, a general procedure for the decontamination of small quantities of residual this compound involves careful hydrolysis. This should only be performed by trained personnel in a fume hood.
Caution: The following is a general guideline and should be adapted based on local regulations and the specific scale of the waste.
-
Quenching: Small residual amounts of this compound in reaction vessels can be cautiously quenched by the slow addition of a solution of sodium hypochlorite (bleach) with stirring in a fume hood. This will oxidize the phosphine to the less hazardous phosphine oxide.
-
Neutralization: After the reaction is complete, neutralize the mixture with a suitable acid (e.g., citric acid) before disposal as aqueous waste, in accordance with local regulations.
-
Professional Disposal: For larger quantities of unused this compound or heavily contaminated materials, it is mandatory to use a licensed hazardous waste disposal service. All waste containers must be clearly labeled with the contents.
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and use of this compound in a laboratory setting.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
